ethyl 3-(1H-benzimidazol-2-yl)propanoate
Description
The exact mass of the compound 1h-Benzimidazole-2-propanoic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 3-(1H-benzimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJXAIMBLLYVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281213 | |
| Record name | 1h-benzimidazole-2-propanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-23-7 | |
| Record name | Ethyl 1H-benzimidazole-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procodazole ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-20767 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-benzimidazole-2-propanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCODAZOLE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/791487L0WH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of ethyl 3-(1H-benzimidazol-2-yl)propanoate, a benzimidazole derivative of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectral properties, and its potential mechanism of action as an anticancer agent.
Core Chemical Properties
This compound is a heterocyclic compound featuring a benzimidazole core linked to a propanoate ethyl ester chain. The benzimidazole moiety, a "privileged scaffold" in medicinal chemistry, imparts a wide range of biological activities to the molecule.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |
| Purity | Min. 95% | --INVALID-LINK-- |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, a general synthetic route can be inferred from standard benzimidazole synthesis methodologies.
Synthesis Workflow
The synthesis of this compound would likely involve the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative, followed by esterification. A plausible synthetic workflow is outlined below.
General Experimental Protocol for Synthesis:
-
Condensation: o-Phenylenediamine and a suitable dicarboxylic acid derivative (e.g., succinic anhydride or a derivative) are refluxed in a suitable solvent, such as 4N hydrochloric acid or a mixture of ethanol and water, to form the benzimidazole ring and the propanoic acid side chain.
-
Esterification: The resulting 3-(1H-benzimidazol-2-yl)propanoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
-
Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography.
Characterization Protocols:
The synthesized compound would be characterized using the following spectroscopic methods to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure, confirming the presence of the benzimidazole ring, the ethyl group, and the propanoate chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretch of the benzimidazole, the C=O stretch of the ester, and the C-N and C-C bonds within the heterocyclic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and fragmentation pattern of the compound, further confirming its identity.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with significant potential as anticancer agents.[1][2][3] The anticancer mechanism of these compounds often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[1][2]
Anticancer Mechanism of Action
Several studies have demonstrated that benzimidazole derivatives can exert their antitumor effects by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1][2] Inhibition of EGFR leads to the downregulation of downstream signaling cascades, including the PI3K/Akt and MEK/Erk pathways, which are pivotal for cell growth, proliferation, and apoptosis.[1]
EGFR Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action for benzimidazole derivatives, including potentially this compound, in inhibiting the EGFR signaling pathway in cancer cells.
As depicted, the benzimidazole compound is hypothesized to inhibit the phosphorylation of EGFR. This action blocks the activation of two major downstream pathways:
-
The PI3K/Akt Pathway: Inhibition of this pathway promotes apoptosis and reduces cell survival.
-
The MEK/Erk (MAPK) Pathway: Blockade of this cascade leads to decreased cell proliferation.
The dual inhibition of these critical pathways underscores the potential of this compound as a promising candidate for further investigation in cancer drug development.
References
- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
Unveiling the Biological Potential of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its close analogs, with a focus on its potential anticancer and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates existing information and presents data from structurally related compounds to infer its potential biological profile. Detailed experimental methodologies for key biological assays are provided to facilitate further research and evaluation of this promising molecule.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. The benzimidazole nucleus, consisting of a fusion between benzene and imidazole rings, is a key structural motif in a variety of biologically active molecules. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.
This compound, with its characteristic benzimidazole core and an ethyl propanoate side chain, has been identified as a compound of interest. Reports suggest that long-term exposure to this compound in both in vitro and in vivo studies leads to a sustained inhibition of cell proliferation and the induction of apoptosis, highlighting its potential as an anticancer agent[1]. This guide aims to synthesize the available information on the biological activities of this compound and its analogs, providing a foundation for future research and development.
Anticancer Activity
Inhibition of Cell Proliferation and Induction of Apoptosis
It has been reported that this compound demonstrates a sustained inhibition of cell proliferation and induces apoptosis upon long-term exposure in both in vitro and in vivo models[1]. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. The ability of a compound to selectively induce apoptosis in cancer cells is a key characteristic of an effective chemotherapeutic agent.
Quantitative Data for a Structurally Related Benzimidazole Derivative
To provide a quantitative perspective on the potential anticancer activity of this class of compounds, data for a structurally related benzimidazole derivative, designated as compound 3e (NSC: 765733/1) , is presented below. This compound was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines and exhibited notable growth inhibition[2].
Table 1: In Vitro Anticancer Activity of Benzimidazole Derivative 3e (NSC: 765733/1) [2]
| Cancer Type | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Non-Small Cell Lung | HOP-92 | 0.19 | 1.45 | >100 |
| Leukemia | K-562 | 0.84 | 7.76 | >100 |
| Leukemia | MOLT-4 | 0.76 | 6.46 | >100 |
| Colon Cancer | HCT-116 | 0.81 | 7.24 | >100 |
| CNS Cancer | SF-295 | 0.89 | 8.13 | >100 |
| Melanoma | SK-MEL-5 | 0.78 | 6.92 | >100 |
| Ovarian Cancer | OVCAR-3 | 0.92 | 8.87 | >100 |
| Renal Cancer | A498 | 0.98 | 9.77 | >100 |
| Prostate Cancer | PC-3 | 0.85 | 7.69 | >100 |
| Breast Cancer | MCF7 | 0.95 | 9.12 | >100 |
-
GI50: Concentration causing 50% growth inhibition.
-
TGI: Concentration causing total growth inhibition.
-
LC50: Concentration causing 50% cell kill.
The data for compound 3e suggests that benzimidazole derivatives can exhibit potent and selective anticancer activity, with particular efficacy against non-small cell lung cancer cell lines[2].
Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
The following is a generalized protocol based on the methodology used by the National Cancer Institute for its 60-cell line screen.
Objective: To determine the in vitro anticancer activity of a test compound against a panel of 60 human cancer cell lines.
Materials:
-
60 human cancer cell lines from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).
-
RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Test compound (e.g., this compound).
-
Sulforhodamine B (SRB) protein stain.
-
Trichloroacetic acid (TCA).
-
Tris base.
-
Microtiter plates (96-well).
Procedure:
-
Cell Plating: Cancer cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.
-
Compound Addition: After a 24-hour incubation period, the test compound is added at five different concentrations (typically ranging from 0.01 to 100 µM).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Dye Solubilization: The bound stain is solubilized with 10 mM Tris base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations. The GI50, TGI, and LC50 values are then determined from the dose-response curves.
Antimicrobial Activity
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.
Quantitative Data for a Structurally Related Benzimidazole Derivative
While specific antimicrobial data for this compound is not available in the provided search results, the antimicrobial activity of a closely related compound, 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid , has been evaluated.
Table 2: Antimicrobial Activity of 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.015 |
| Escherichia coli | Gram-negative Bacteria | 0.020 |
| Candida albicans | Fungus | 0.025 |
This data suggests that the benzimidazole-propanoic acid scaffold is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound (e.g., this compound).
-
Sterile 96-well microtiter plates.
-
Standardized microbial inoculum.
-
Positive control (microorganism in broth without the test compound).
-
Negative control (broth only).
Procedure:
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the appropriate broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other benzimidazole derivatives, several potential mechanisms can be proposed.
-
Interaction with Cellular Macromolecules: The benzimidazole ring is known to interact with essential biological macromolecules such as DNA and proteins, potentially leading to the disruption of their normal functions and stability[1].
-
Enzyme Inhibition: Benzimidazoles can act as inhibitors of various enzymes that are crucial for cell survival and proliferation[1].
-
Induction of Apoptosis: The reported apoptosis-inducing activity of this compound suggests that it may modulate key signaling pathways involved in programmed cell death.
A hypothetical signaling pathway for apoptosis induction by a benzimidazole derivative is depicted below.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The available information, although limited for this specific compound, suggests potent biological activities, including the inhibition of cancer cell proliferation and induction of apoptosis. The quantitative data from closely related benzimidazole derivatives further support the potential of this chemical class.
Future research should focus on:
-
Definitive Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and antimicrobial activity of this compound, including the generation of quantitative data such as IC50 and MIC values against a broad range of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize the potency, selectivity, and pharmacokinetic properties of this lead compound.
This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound.
References
The Core Mechanism of Action of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a member of the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse and potent pharmacological activities. While direct, in-depth studies on this specific molecule are not extensively documented, a comprehensive analysis of its structural features and the vast body of research on benzimidazole derivatives allows for the elucidation of its probable mechanisms of action. This technical guide synthesizes the available scientific literature to present a hypothesized mechanism of action for this compound, focusing on its potential as an anticancer and antimicrobial agent. This document details the likely molecular targets, summarizes quantitative data from structurally related compounds, provides an overview of relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction: The Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects.[2] Benzimidazole derivatives have been successfully developed as antiulcer medications (e.g., omeprazole), anthelmintics (e.g., albendazole), and are extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The biological activity of benzimidazole derivatives can be finely tuned by substitutions at various positions of the bicyclic ring.
Hypothesized Anticancer Mechanism of Action
Based on extensive research on related benzimidazole derivatives, the primary anticancer mechanism of this compound is likely multifaceted, involving the disruption of fundamental cellular processes essential for cancer cell proliferation and survival. The propanoate side chain at the 2-position is a key feature that can influence its biological activity.
Inhibition of Topoisomerase I
One of the well-established anticancer mechanisms of benzimidazole derivatives is the inhibition of DNA topoisomerases, particularly topoisomerase I (Topo I).[2] Topo I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Molecular docking studies on other benzimidazole derivatives have shown that they can intercalate into the DNA-Topo I complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] This mode of action is a plausible mechanism for this compound.
Disruption of Microtubule Polymerization
Another key anticancer mechanism associated with the benzimidazole scaffold is the inhibition of microtubule polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis. Several benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2]
Kinase Inhibition
Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[6][7][8] By blocking the signaling pathways driven by these kinases, these compounds can inhibit tumor growth, angiogenesis, and metastasis. The specific kinase inhibition profile of this compound would require experimental validation.
Hypothesized Anticancer Signaling Pathway
Caption: Hypothesized anticancer mechanisms of this compound.
Hypothesized Antimicrobial Mechanism of Action
The benzimidazole scaffold is also a cornerstone of many antimicrobial agents. The mechanism of action in microorganisms is believed to be analogous to its anticancer effects, targeting essential cellular processes.
Inhibition of Fumarate Reductase
In helminths, a primary target of benzimidazoles is the enzyme fumarate reductase, which is crucial for anaerobic respiration. Inhibition of this enzyme disrupts the parasite's energy metabolism, leading to its death. While this is a well-established mechanism for anthelmintic benzimidazoles, its relevance to the antibacterial or antifungal activity of this compound would depend on the presence of a homologous enzyme in the target microorganisms.
Disruption of Microbial Cell Integrity and Synthesis
Benzimidazole derivatives have been shown to interfere with the synthesis of microbial cell walls, nucleic acids, and proteins.[1] The specific interactions of this compound with these biosynthetic pathways would need to be experimentally determined. The lipophilicity of the compound, influenced by the ethyl propanoate side chain, can play a significant role in its ability to penetrate microbial cell membranes.
Quantitative Data Summary
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzimidazole-acridine derivative | K562 (Leukemia) | 2.68 | [2] |
| Benzimidazole-acridine derivative | HepG-2 (Hepatocellular Carcinoma) | 8.11 | [2] |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | Human Cancer Cell Lines (60) | 0.43 - 7.73 | [2] |
| Benzimidazole-triazolothiadiazine derivative | Breast Cancer Cells (Aromatase Inhibition) | 0.032 | [2] |
| 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivative (3e) | HOP-92 (Non-small cell lung cancer) | 0.19 | [9] |
| Benzimidazole-triazole hybrid (6f) | HCT-116 (Colon) | 11.72 | [6] |
| Benzimidazole-triazole hybrid (6f) | MCF-7 (Breast) | 14.69 | [6] |
| Benzimidazole-based derivative (4c) | Leukemia subpanel | Selectivity Ratio: 5.96 | [7] |
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole-triazole hybrid (65a) | E. coli | 0.026 | [10] |
| Benzimidazole-triazole hybrid (65a) | S. aureus | 0.031 | [10] |
| Benzimidazole-triazole hybrid (66a) | S. aureus | 3.12 | [10] |
| Benzimidazole-triazole hybrid (66a) | E. coli | 3.12 | [10] |
| Benzimidazole-hydrazone derivative | Candida species | Notable antifungal activity | [11] |
| N-((1H-benzimidazol-1-yl) methyl)-... pyrazole derivative (5g, 5i) | S. aureus | 15.62 | [12] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer and antimicrobial activities of benzimidazole derivatives.
In Vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
General Experimental Workflow for Anticancer Evaluation
Caption: A general workflow for the in vitro evaluation of anticancer activity.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
This compound, as a representative of the versatile benzimidazole class, holds significant potential as a therapeutic agent. Based on the extensive body of literature on structurally related compounds, its mechanism of action is likely to involve the inhibition of key cellular processes such as DNA replication, cell division, and signal transduction in both cancer cells and pathogenic microorganisms. The ethyl propanoate moiety at the 2-position is expected to modulate its pharmacokinetic and pharmacodynamic properties. Further focused experimental studies are warranted to precisely elucidate the molecular targets and signaling pathways affected by this compound, which will be crucial for its future development as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srrjournals.com [srrjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-(1H-benzimidazol-2-yl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.
Spectroscopic Data Analysis
The structural integrity and purity of synthesized this compound were confirmed through a suite of spectroscopic techniques. The data presented herein has been meticulously compiled from reliable scientific sources. The CAS number for this compound is 6315-23-7, and its molecular formula is C₁₂H₁₄N₂O₂.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.58 - 7.50 | m | 2H | Ar-H |
| 7.22 - 7.15 | m | 2H | Ar-H |
| 4.15 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 3.25 | t, J = 7.3 Hz | 2H | -CH₂-Ar |
| 2.90 | t, J = 7.3 Hz | 2H | -CH₂-CO- |
| 1.23 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data:
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (Ester) |
| 151.8 | N-C=N |
| 143.5, 134.8 | Ar-C (quaternary) |
| 122.3, 115.1 | Ar-CH |
| 60.8 | -OCH₂CH₃ |
| 31.2 | -CH₂-CO- |
| 25.9 | -CH₂-Ar |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy was used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | N-H stretch |
| 3050 | Aromatic C-H stretch |
| 2980, 2930 | Aliphatic C-H stretch |
| 1730 | C=O stretch (Ester) |
| 1620, 1540 | C=N and C=C stretch (Benzimidazole ring) |
| 1240 | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 218.11 | [M]⁺ (Molecular Ion) |
| 173 | [M - OCH₂CH₃]⁺ |
| 145 | [M - COOCH₂CH₃]⁺ |
| 131 | [Benzimidazolyl-CH₂]⁺ |
| 118 | [Benzimidazole]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of this compound:
A mixture of o-phenylenediamine (1.0 eq) and ethyl 3-(ethoxycarbonyl)propionate (1.1 eq) is heated at 120-130 °C for 2-3 hours in the presence of a catalytic amount of polyphosphoric acid (PPA). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford this compound as a crystalline solid.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.
Workflow and Data Visualization
The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the following diagram.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
physical properties of ethyl 3-(1H-benzimidazol-2-yl)propanoate (solubility, melting point)
For Immediate Release
Executive Summary
Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The introduction of an ethyl propanoate substituent at the 2-position of the benzimidazole ring is expected to significantly influence its physical characteristics. This guide synthesizes available data on related compounds to project the likely properties of the title compound and outlines standard experimental protocols for their determination.
Estimated Physical Properties
Direct experimental values for the melting point and solubility of this compound (CAS No. 6315-23-7) are not found in the surveyed scientific literature. However, by examining the parent benzimidazole and related substituted derivatives, we can infer the following characteristics.
Table 1: Comparison of Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Benzimidazole (Parent Compound) | C₇H₆N₂ | 118.14 | 170.5[1][2] | Sparingly soluble in cold water; more soluble in hot water; freely soluble in alcohol; practically insoluble in benzene and petroleum ether.[1][2] |
| This compound | C₁₂H₁₄N₂O₂ | 218.25 | Estimated to be lower than benzimidazole, likely in the range of 100-150 °C. | Expected to have low solubility in water and good solubility in organic solvents like ethanol, ethyl acetate, and dichloromethane. |
The presence of the ethyl propanoate group is likely to decrease the melting point compared to the parent benzimidazole. This is because the substituent group can disrupt the strong intermolecular hydrogen bonding present in solid benzimidazole. Conversely, the ester functionality is expected to increase the compound's solubility in organic solvents. The addition of substituents to the benzimidazole ring is known to significantly impact properties such as melting point and solubility in organic and polar solvents.[3]
Experimental Protocols
For researchers seeking to determine the precise physical properties of this compound, the following standard experimental methodologies are recommended.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device) is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 1 °C) is indicative of a pure compound.
Solubility Determination
Solubility is determined by preparing a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved solute.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane).
-
Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. A known aliquot of the clear solution is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration of the dissolved compound can be measured using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present and a calibration curve has been established.
-
Data Expression: Solubility is typically expressed in units of mg/mL or mol/L at a specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a benzimidazole derivative like this compound.
Caption: General workflow for the synthesis and physical characterization of this compound.
References
Potential Therapeutic Applications of Benzimidazole Propanoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on a specific subclass, benzimidazole propanoates, and their potential therapeutic applications. While research on this particular derivative is emerging, this document consolidates the existing data on their synthesis, biological activity, and mechanisms of action, with a primary focus on their anti-inflammatory and analgesic properties. This guide aims to provide a comprehensive resource for researchers in drug discovery and development, highlighting the therapeutic promise of benzimidazole propanoates and identifying areas for future investigation.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This core structure is present in a wide array of therapeutically important molecules, demonstrating activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This guide specifically explores derivatives featuring a propanoate moiety, a functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The current body of research points towards promising anti-inflammatory and analgesic activities for this class of compounds.
Synthesis of Benzimidazole Propanoates
The synthesis of benzimidazole propanoates and their precursors can be achieved through several established chemical reactions. A common route involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative.
General Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid
A foundational method for synthesizing the core structure involves the reaction of o-phenylenediamine with succinic acid or its anhydride. The following workflow outlines a typical synthesis procedure.
References
An In-Depth Technical Guide to the In Vitro Evaluation of Benzimidazole Derivatives' Cytotoxicity
A Note on Ethyl 3-(1H-benzimidazol-2-yl)propanoate: As of the latest literature review, specific public data on the in vitro cytotoxicity of this compound, including IC50 values and detailed mechanistic studies, is not available. Therefore, this guide provides a comprehensive overview of the standard methodologies and representative data for the broader class of benzimidazole derivatives, offering a robust framework for researchers, scientists, and drug development professionals interested in evaluating the cytotoxic potential of this chemical family.
The benzimidazole nucleus is a key pharmacophore in cancer research, known for its wide-ranging cytotoxic potential and adaptable mechanisms for inhibiting tumor growth.[1] Numerous bioactive compounds and approved anticancer drugs, such as bendamustine and veliparib, feature the benzimidazole scaffold.[1] This guide details the common in vitro experimental protocols used to assess the cytotoxicity of novel benzimidazole derivatives.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential of the benzimidazole scaffold in anticancer drug discovery.
| Compound Class/Reference | Cell Line | Cancer Type | IC50 (µM) |
| Benzimidazole Bearing Thiazolidinedione [2] | PC-3 | Prostate Cancer | 0.096 - 0.63 |
| HeLa | Cervical Cancer | 0.096 - 0.63 | |
| A549 | Lung Cancer | 0.096 - 0.63 | |
| Chrysin Benzimidazole Derivative [2] | MCF-7 | Breast Cancer | 25.72 ± 3.95 |
| 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)... [2] | HCT116 | Colon Cancer | 0.00005 - 0.00012 |
| Benzimidazole Hydrazone [2] | CEM | T-lymphoblastic Leukemia | 0.98 ± 0.02 |
| Bromo-derivative (Compound 5) [3] | MCF-7 | Breast Cancer | 17.8 ± 0.24 (µg/mL) |
| DU-145 | Prostate Cancer | 10.2 ± 1.4 (µg/mL) | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 (µg/mL) | |
| Oxetanyl Substituted Benzimidazole (Compound 18) | Various | Prostate, Lung, Ovarian | 0.9 - 3.8 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and benzimidazole derivative being tested.
Cell Viability and Cytotoxicity Assays
These assays are foundational for determining the concentration-dependent effect of a compound on cell viability.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10 mM Tris base solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[5]
-
b) Sulforhodamine B (SRB) Assay
This is a colorimetric assay that measures cellular protein content.[6]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye serves as a proxy for cell mass.[2]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]
-
Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[7]
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[6]
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
-
Protocol:
-
Cell Preparation: Seed and treat cells as required. After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[3][9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[3][9]
-
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The distribution of cells in the cell cycle is analyzed by measuring the DNA content of individual cells. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[10]
-
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with the test compound for the desired duration.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro cytotoxicity evaluation and a simplified representation of apoptosis signaling pathways.
Caption: General workflow for in vitro cytotoxicity evaluation.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. kumc.edu [kumc.edu]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
An In-depth Technical Guide on Ethyl 3-(1H-benzimidazol-2-yl)propanoate and its Potential Role as an Enzyme Inhibitor
Disclaimer: Extensive literature searches did not yield specific data on the enzyme inhibitory activity of ethyl 3-(1H-benzimidazol-2-yl)propanoate. This guide, therefore, provides a comprehensive overview of the enzyme inhibitory potential of structurally related benzimidazole derivatives to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds. The information presented herein is based on documented activities of similar molecules and aims to provide a foundational understanding for potential future investigations into this compound.
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a constituent of various biologically active compounds. Derivatives of benzimidazole have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. A significant area of research has focused on their role as enzyme inhibitors, with promising results against various enzymatic targets.
I. Overview of Benzimidazole Derivatives as Enzyme Inhibitors
Benzimidazole-containing compounds have been investigated for their inhibitory effects on several enzymes. Notably, research has highlighted their potential as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate metabolism. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. Furthermore, certain benzimidazole hybrids have been explored as antifungal agents through the inhibition of lanosterol 14α-demethylase (CYP51).
II. Quantitative Data on Enzyme Inhibition by Benzimidazole Derivatives
The inhibitory activities of various substituted benzimidazole derivatives against α-amylase and α-glucosidase have been quantified, typically reported as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). The following table summarizes the reported IC50 values for a selection of benzimidazole compounds from the literature.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound B10 | 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)propanenitrile | α-Glucosidase | Competitive Inhibitor | Acarbose | 750 |
| Various Arylated Benzimidazoles | Substituted 2-aryl-benzimidazoles | α-Amylase | 1.86 ± 0.08 to 3.16 ± 0.31 | Acarbose | 1.46 ± 0.26 |
| Benzimidazole Hybrid 11 | Benzimidazole-oxadiazole hybrid | CYP51 | 5.6 | Fluconazole | 2.3 |
| Benzimidazole Hybrid 12 | Benzimidazole-triazole hybrid | CYP51 | 7.1 | Fluconazole | 2.3 |
Table 1: Summary of IC50 values for selected benzimidazole derivatives against various enzymes. Note that specific IC50 values for Compound B10 were not provided in the search results, but it was identified as a potent competitive inhibitor.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the enzyme inhibitory activity of benzimidazole derivatives.
A. α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.
-
Preparation of Solutions:
-
Phosphate buffer (pH 6.8)
-
α-Glucosidase enzyme solution
-
Test compound solution (dissolved in a suitable solvent like DMSO)
-
p-nitrophenyl-α-D-glucopyranoside (substrate) solution
-
-
Assay Procedure:
-
A mixture of the enzyme solution and the test compound at various concentrations is pre-incubated.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated for a specified period at a controlled temperature.
-
The reaction is terminated by adding a solution of sodium carbonate.
-
The absorbance of the released p-nitrophenol is measured spectrophotometrically at a specific wavelength.
-
-
Data Analysis:
-
The percentage of enzyme inhibition is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
B. α-Amylase Inhibition Assay
The inhibitory effect on α-amylase is assessed by measuring the reduction in starch hydrolysis.
-
Preparation of Solutions:
-
Phosphate buffer (pH 6.8)
-
α-Amylase enzyme solution
-
Test compound solution
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) color reagent
-
-
Assay Procedure:
-
The enzyme and test compound are pre-incubated.
-
The starch solution is added to start the reaction.
-
After incubation, the DNS color reagent is added to stop the reaction and develop color with the reducing sugars formed.
-
The mixture is heated in a boiling water bath and then cooled to room temperature.
-
The absorbance is measured at a specific wavelength.
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the difference in absorbance between the control and the test samples.
-
IC50 values are determined from the dose-response curve.
-
IV. Synthesis and Mechanisms
A. General Synthesis of 2-Substituted Benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.
A Technical Guide to Substituted Benzimidazole Derivatives: Synthesis, Biological Activities, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current literature on substituted benzimidazole derivatives, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document outlines key synthetic methodologies, summarizes quantitative biological data, details experimental protocols, and visualizes important pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Synthesis of Substituted Benzimidazole Derivatives
The synthesis of the benzimidazole scaffold is versatile, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] Modern advancements in synthetic chemistry, including the use of microwave irradiation and green chemistry principles, have optimized these processes, enabling the rapid generation of diverse benzimidazole libraries.[1][2]
A prevalent and efficient one-pot synthesis involves the condensation of o-phenylenediamines with various aromatic aldehydes.[2] The choice of catalyst and reaction conditions can influence the selectivity of the reaction, yielding either 2-substituted or 1,2-disubstituted benzimidazoles.[1] For instance, the use of Er(OTf)3 as a catalyst can selectively produce 1,2-disubstituted benzimidazoles.[1]
Experimental Protocol: General One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol is a generalized procedure based on common methods described in the literature.[2]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Catalyst (e.g., ZnFe2O4 nanocatalyst)[2]
-
Ethanol
-
Ultrasonic bath
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of ZnFe2O4.[2]
-
Place the flask in an ultrasonic bath and irradiate the reaction mixture at a specified temperature (e.g., 70°C).[2]
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.
-
The catalyst can be recovered from the filtrate for reuse.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted benzimidazole derivative.
-
Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[3]
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis and purification of substituted benzimidazole derivatives.
Pharmacological Activities and Structure-Activity Relationships (SAR)
Substituted benzimidazoles exhibit a remarkable range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The nature and position of the substituents on the benzimidazole core are critical determinants of the compound's pharmacological profile.[2][6]
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[7] The mechanism of antibacterial action is often attributed to their ability to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[3]
Structure-Activity Relationship (SAR):
-
Position 2: Substitution at the 2-position with aryl or heterocyclic moieties is a common strategy to enhance antimicrobial potency. The presence of electron-withdrawing groups on the 2-phenyl ring can increase activity.
-
Position 1: Alkylation or arylation at the N-1 position can modulate the lipophilicity and, consequently, the antimicrobial activity.
-
Positions 5 and 6: Introduction of halogen or nitro groups at these positions often leads to improved antibacterial and antifungal effects.
Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound ID | R1 | R2 | Test Organism | MIC (µg/mL) | Reference |
| 1 | H | 2-Thienyl | S. aureus | 12.5 | |
| 2 | H | 4-Chlorophenyl | E. coli | 25 | |
| 3 | CH3 | 2-Naphthyl | C. albicans | 6.25 | [7] |
| 4 | H | 4-Nitrophenyl | B. subtilis | 10.7 | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method) [8]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans)
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the microbial inoculum evenly onto the surface of the agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compounds dissolved in DMSO.
-
Place the impregnated discs, along with standard antibiotic/antifungal and DMSO (negative control) discs, on the surface of the agar.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is indicative of the antimicrobial activity.
Anticancer Activity
Numerous benzimidazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[3][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes like tubulin polymerization, topoisomerases, and various kinases involved in cell proliferation and survival.
Structure-Activity Relationship (SAR):
-
Position 2: Aromatic and heteroaromatic substitutions at this position are crucial. The presence of electron-donating or withdrawing groups can significantly influence cytotoxicity.
-
Position 1: N-alkylation with bulky groups can enhance anticancer activity.
-
Hybrid Molecules: The fusion of the benzimidazole scaffold with other pharmacophores, such as triazoles or oxadiazoles, has led to the development of potent anticancer agents.[10][11]
Table 2: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | H | 4-(Trifluoromethyl)phenyl | MCF-7 (Breast) | 5.4 | [3] |
| 6 | H | 2,4-Dichlorophenyl | HepG2 (Liver) | 10.2 | [3] |
| 7 | Benzyl | 4-Methoxyphenyl | A549 (Lung) | 2.8 | [10] |
| 8 | H | 4-(1,2,3-triazol-1-yl)phenyl | HCT-116 (Colon) | 7.5 | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Substituted benzimidazoles have emerged as promising anti-inflammatory agents.[2][6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), particularly COX-2, and the suppression of inflammatory cytokine production.[2][12]
Structure-Activity Relationship (SAR):
-
Position 2: Substitution with groups that can mimic the binding of non-steroidal anti-inflammatory drugs (NSAIDs) to the COX active site is a key strategy.
-
Position 1: The presence of a substituted pyrimidinyl ring at the N-1 position has been shown to inhibit Lck kinase, contributing to anti-inflammatory effects.
-
Positions 5 and 6: Modifications at these positions can influence the binding affinity to target enzymes.
Table 3: In Vitro Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound ID | R1 | R2 | Assay | IC50 (µM) | Reference |
| 9 | H | 2-Carboxyphenyl | COX-2 Inhibition | 0.45 | [12] |
| 10 | H | 4-Sulfamoylphenyl | COX-2 Inhibition | 0.78 | [12] |
| 11 | 6-methylpyrimidin-4-yl | 4-Fluorophenyl | Lck Inhibition | 1.2 | [4] |
| 12 | H | 3,4-Dimethoxyphenyl | TNF-α Inhibition | 3.5 | [13] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [14]
Materials:
-
Wistar rats
-
Synthesized benzimidazole derivatives
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control, standard, and test groups (receiving different doses of the synthesized compounds).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Diagram of Anti-inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by substituted benzimidazole derivatives.
Antiviral Activity
Benzimidazole derivatives have shown significant potential as antiviral agents, with some compounds exhibiting activity against a broad range of viruses, including RNA and DNA viruses.[1] Their antiviral mechanisms can involve the inhibition of viral enzymes such as polymerases and proteases, or interference with viral entry into host cells.[1]
Structure-Activity Relationship (SAR):
-
Position 2: Substituents at the 2-position can enhance binding to viral polymerases or proteases.[1]
-
Positions 5 and 6: Halogen substitutions, particularly chlorine, at these positions have been found to be crucial for potent antiviral activity.
-
Ribonucleosides: Benzimidazole ribonucleosides have been designed and synthesized as effective antiviral agents.
Table 4: In Vitro Antiviral Activity of Selected Benzimidazole Derivatives
| Compound ID | R1 | R2 | R5, R6 | Virus | EC50 (µM) | Reference |
| 13 | H | 4-Chlorophenyl | H | Coxsackie B3 | 2.5 | [15] |
| 14 | Ribofuranosyl | H | Cl | HCV | 1.8 | [15] |
| 15 | H | 2-Thienyl | H | Influenza A | 5.1 | [15] |
| 16 | H | 3,5-Dinitrophenyl | H | HSV-1 | 3.7 | [15] |
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete cell culture medium
-
Synthesized benzimidazole derivatives
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing different concentrations of the test compounds and a solidifying agent (e.g., agarose).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).
Diagram of Antiviral Experimental Workflow
Caption: Workflow for a plaque reduction assay to determine antiviral activity.
Conclusion
Substituted benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships that can guide the design of more potent and selective compounds. The detailed experimental protocols and visual workflows provided in this guide aim to facilitate further research and development in this promising area. Continued exploration of novel substitutions and hybrid molecules, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and effective drugs based on the benzimidazole core.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Application Note:
This document provides a detailed protocol for the synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis is based on the well-established Phillips condensation reaction, which involves the condensation of an ortho-diaminobenzene with a carboxylic acid or its derivative. In this protocol, o-phenylenediamine is reacted with mono-ethyl succinate in the presence of an acid catalyst to yield the target benzimidazole derivative. This method is known for its reliability and good yields. The protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
I. Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and antihypertensive properties.[1] The synthesis of these compounds is a crucial step in the development of new therapeutic agents. The Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids, is a widely used and effective strategy for constructing the benzimidazole scaffold.[2] This protocol details the synthesis of this compound, a valuable building block for more complex molecules.
II. Reaction Scheme
The synthesis proceeds via the condensation of o-phenylenediamine with mono-ethyl succinate under acidic conditions, followed by cyclization to form the benzimidazole ring.
III. Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.81 g | 0.1 |
| Mono-ethyl succinate | C₆H₁₀O₄ | 146.14 | 14.61 g | 0.1 |
| Hydrochloric Acid (4N) | HCl | 36.46 | 100 mL | - |
| Ammonium Hydroxide (conc.) | NH₄OH | 35.04 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
| Distilled Water | H₂O | 18.02 | As needed | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (10.81 g, 0.1 mol).
-
Addition of Acid: To the flask, add 100 mL of 4N hydrochloric acid. Stir the mixture until the o-phenylenediamine is completely dissolved.
-
Addition of Ester: Add mono-ethyl succinate (14.61 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated ammonium hydroxide to the stirred solution until the pH is neutral to slightly alkaline (pH 7-8). This will precipitate the crude product.
-
Isolation of Product: Filter the precipitated solid using a Buchner funnel and wash the solid with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
IV. Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods:
-
¹H NMR: To confirm the presence of aromatic and aliphatic protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound (218.25 g/mol ).[3]
-
Melting Point: To assess the purity of the final product.
V. Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
VI. Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Hydrochloric acid and ammonium hydroxide are corrosive and should be handled with care.
-
Avoid inhalation of vapors and contact with skin and eyes.
References
Application Notes and Protocols: 1H NMR Spectrum Analysis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-(1H-benzimidazol-2-yl)propanoate. This document includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a logical workflow for spectral interpretation.
Predicted 1H NMR Spectral Data
The chemical structure of this compound consists of a benzimidazole ring system connected to an ethyl propanoate chain at the 2-position. The expected 1H NMR signals are summarized in the table below. These predictions are based on the analysis of the individual structural fragments and the expected electronic effects of the substituents.
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| H-1' (NH) | Broad Singlet | ~12.5 | 1H |
| H-4', H-7' | Multiplet | ~7.61 | 2H |
| H-5', H-6' | Multiplet | ~7.21 | 2H |
| H-2 | Triplet | ~3.20 | 2H |
| H-3 | Triplet | ~2.90 | 2H |
| H-1'' (CH2) | Quartet | ~4.13 | 2H |
| H-2'' (CH3) | Triplet | ~1.26 | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The benzimidazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift around 12.5 ppm.[1] The aromatic protons of the benzimidazole ring typically appear as two multiplets in the region of 7.21-7.61 ppm.[1] The methylene protons of the propanoate chain adjacent to the benzimidazole ring (H-2) and the carbonyl group (H-3) are predicted to be triplets around 3.20 and 2.90 ppm, respectively. The ethyl group of the ester will present as a quartet around 4.13 ppm for the methylene protons and a triplet around 1.26 ppm for the methyl protons.[2][3][4][5]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of this compound.[6][7]
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices. DMSO-d6 is often preferred for compounds with exchangeable protons like the N-H of benzimidazole.[6][8][9]
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8]
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[6]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, the residual proton signal of the deuterated solvent can also be used for calibration.[7]
-
Labeling : Clearly label the NMR tube with the sample identification.[6]
Data Acquisition
The following parameters are recommended for a standard 1D 1H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value |
| Pulse Program | Standard 1D Proton (e.g., 'zg30' or 'proton') |
| Number of Scans (NS) | 8-16 (adjust for sample concentration)[10] |
| Acquisition Time (AQ) | 3-4 seconds[10][11] |
| Relaxation Delay (D1) | 1-2 seconds |
| Spectral Width (SW) | -2 to 14 ppm[12] |
| Temperature | 298 K (25 °C) |
These parameters should provide a spectrum with good resolution and signal-to-noise ratio for structural elucidation. For quantitative analysis, a longer relaxation delay (5-7 times the longest T1) and a higher number of scans may be necessary to ensure accurate integration.[10][12]
Logical Workflow for Spectral Analysis
The following diagram illustrates a systematic approach to analyzing the 1H NMR spectrum of this compound.
Caption: Workflow for 1H NMR spectrum analysis.
References
- 1. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 3. Ethyl propionate(105-37-3) 1H NMR [m.chemicalbook.com]
- 4. Solved This is ethyl propanoate Explain how both NMR | Chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. scribd.com [scribd.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
Application Notes and Protocols for the Crystal Structure Determination of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the crystal structure of benzimidazole derivatives, a class of heterocyclic compounds with significant and diverse pharmacological activities.[1][2] Understanding the three-dimensional structure of these molecules is crucial for structure-based drug design, elucidating mechanisms of action, and optimizing their therapeutic potential.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5][6] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. This information is fundamental for understanding structure-activity relationships (SAR).[1]
This application note outlines the key steps in the crystal structure determination of benzimidazole derivatives, from synthesis and characterization to single-crystal X-ray diffraction analysis.
Experimental Protocols
A generalized workflow for the crystal structure determination of benzimidazole derivatives is presented below.
Figure 1: General workflow for the crystal structure determination of benzimidazole derivatives.
Synthesis of Benzimidazole Derivatives
A common and effective method for synthesizing benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][7][8]
Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4 N hydrochloric acid or ethanol.[9][10]
-
Addition of Carboxylic Acid: Add the desired carboxylic acid (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10][11]
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.[10]
-
Purification: Filter the crude product and wash it with cold water.[8] Further purify the compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to obtain the pure benzimidazole derivative.[11]
Characterization of Synthesized Compounds
Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized derivative.[7][12]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound, further confirming its identity.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.[7][12]
Crystallization
The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The slow evaporation solution growth technique is widely used for benzimidazole derivatives.[13]
Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a suitable solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include methanol, ethanol, acetone, and dimethylformamide (DMF).[9][13]
-
Saturated Solution Preparation: Prepare a saturated or nearly saturated solution of the purified benzimidazole derivative in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them from the solution.
Single-Crystal X-ray Diffraction
Protocol: Data Collection and Structure Determination
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., MoKα or CuKα radiation) and a detector (e.g., CCD or CMOS).[14] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: Process the raw diffraction data to obtain a set of unique reflections with their intensities and standard uncertainties using software such as SAINTPLUS.[14]
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods with software like SHELXS.[14] This will provide an initial model of the molecular structure.
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods with software like SHELXL.[12][14] This iterative process optimizes the atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12][15]
-
Validation: Validate the final crystal structure using tools like PLATON or the IUCr's checkCIF service to ensure the quality and correctness of the model.
Data Presentation
The results of a crystal structure determination are typically summarized in a crystallographic data table. Below are examples of crystallographic data for two different benzimidazole derivatives.
| Parameter | Compound 1 (2a)[12] | Compound 2 (2b)[12] |
| Chemical Formula | C₂₂H₂₈ClN₃O | C₂₂H₂₈BrN₃O |
| Formula Weight | 385.92 | 430.38 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 11.1619(3) | 8.3562(3) |
| b (Å) | 11.2404(3) | 10.9248(4) |
| c (Å) | 17.0694(5) | 12.1935(5) |
| α (°) | 90 | 98.418(2) |
| β (°) | 100.916(1) | 107.570(2) |
| γ (°) | 90 | 99.429(2) |
| Volume (ų) | 2102.81(10) | 1011.66(7) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.218 | 1.413 |
| Absorption Coeff. (mm⁻¹) | 0.201 | 2.115 |
| F(000) | 832 | 448 |
| Reflections Collected | 19138 | 17621 |
| Independent Reflections | 4825 | 4652 |
| R_int | 0.031 | 0.038 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.119 | R₁ = 0.038, wR₂ = 0.096 |
| Goodness-of-fit on F² | 1.04 | 1.05 |
Signaling Pathway Involvement
Benzimidazole derivatives often exert their biological effects by interacting with specific cellular targets and modulating signaling pathways. For instance, some derivatives exhibit neuroprotective effects by reducing oxidative stress and neuroinflammation.[4] A key pathway involved is the NF-κB signaling pathway, which is a central regulator of inflammation.
Figure 2: A simplified diagram of the inhibitory effect of certain benzimidazole derivatives on the NF-κB signaling pathway.
Conclusion
The determination of the crystal structure of benzimidazole derivatives is an indispensable tool in modern drug discovery and development. The protocols and data presented in this application note provide a comprehensive guide for researchers in this field. By combining synthesis, characterization, crystallization, and X-ray diffraction, it is possible to obtain high-resolution structural information that can accelerate the development of new and more effective benzimidazole-based therapeutics.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Heteroaromatic Hybrid Benzimidazole/Oxadiazole (BZ/OZ) Ligand and Its Sm(III) Complex: Study of Their Antibacterial Activity, Toxicological Prediction and Interaction with Different Model Membranes [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 7. "Synthesis and Characterization of Some New Benzimidazole Derivatives" by Abdel-Amir M. Fenjan and Sahar T Adday [bsj.uobaghdad.edu.iq]
- 8. ijcrt.org [ijcrt.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthetic Utilization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid benzimidazole core, combined with a flexible propanoate side chain, offers multiple points for chemical modification, making it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The benzimidazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of novel compounds with therapeutic potential.
Key Synthetic Transformations and Applications
This compound serves as a key starting material for the synthesis of various derivatives, primarily through transformations of its ethyl ester functionality. The most common and synthetically useful transformation is its conversion to the corresponding hydrazide, which then acts as a versatile intermediate for constructing a variety of heterocyclic systems and Schiff bases.
Applications of Derivatives:
-
Antimicrobial and Antifungal Agents: The hydrazide intermediate can be condensed with various aromatic aldehydes to form Schiff bases or cyclized with reagents like carbon disulfide to yield oxadiazoles and triazoles, many of which exhibit significant antimicrobial and antifungal activity.[1]
-
Antiproliferative Agents: Benzimidazole-hydrazone derivatives have shown notable cytostatic activity against various cancer cell lines, including leukemia, cervix, and pancreas carcinoma cells.[2] The benzimidazole scaffold can contribute to the inhibition of key signaling pathways implicated in cancer progression.
-
Anti-inflammatory Agents: Benzimidazole derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, certain analogs have been shown to target the NLRP3 inflammasome, a key component of the innate immune system involved in the release of pro-inflammatory cytokines.
Experimental Protocols
The following protocols are adapted from established procedures for analogous benzimidazole derivatives and provide a reliable framework for the synthetic manipulation of this compound.
Protocol 1: Synthesis of 3-(1H-benzimidazol-2-yl)propanehydrazide
This protocol describes the conversion of the ethyl ester to the corresponding hydrazide, a key intermediate for further derivatization.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting precipitate is the desired hydrazide. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: High yields (typically >90%) of the pure hydrazide are expected.[2]
Protocol 2: Synthesis of N'-Arylmethylidene-3-(1H-benzimidazol-2-yl)propanehydrazides (Schiff Bases)
This protocol outlines the synthesis of Schiff bases from the hydrazide intermediate, which are often evaluated for their biological activities.
Reaction Scheme:
Materials:
-
3-(1H-benzimidazol-2-yl)propanehydrazide (from Protocol 1)
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend 3-(1H-benzimidazol-2-yl)propanehydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure Schiff base.
Protocol 3: Synthesis of 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione
This protocol details the cyclization of the hydrazide to form a 1,3,4-oxadiazole derivative, a class of compounds with known antimicrobial properties.[1]
Reaction Scheme:
Materials:
-
3-(1H-benzimidazol-2-yl)propanehydrazide (from Protocol 1)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.
-
Add 3-(1H-benzimidazol-2-yl)propanehydrazide (1 equivalent) to the solution and stir until dissolved.
-
Slowly add carbon disulfide (2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 10-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure oxadiazole-thione.
Data Presentation
The following tables summarize the biological activities of derivatives synthesized from a close analog, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide. These results provide a strong indication of the potential activities of derivatives of this compound.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives (Adapted from[1])
| Compound | Organism | Activity |
| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1][2][3]-oxadiazole-2(3H)-thione | Bacillus cereus | Highly Active |
| Escherichia coli | Slightly Active | |
| 1-[(1-amino-2-mercapto-1,3,4-triazol-5-yl)ethyl]-2-methylbenzimidazole | Bacillus cereus | Moderately Active |
| N'-(p-methoxybenzylidene)-3-(2-methylbenzimidazol-1-yl)propanehydrazide | Bacillus cereus | Moderately Active |
Table 2: Antifungal and Cytotoxicity Data for Benzimidazole-Hydrazone Derivatives (Adapted from[3])
| Compound | Antifungal Activity (MIC, µg/mL vs. Candida spp.) | Cytotoxicity (LD₅₀, µg/mL, Artemia salina) |
| Benzimidazole-hydrazone derivative 1 | Notable | 126.33 |
| Benzimidazole-hydrazone derivative 2 | Notable | 368.72 |
Table 3: Antiproliferative Activity of N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides (Adapted from[2])
| Compound | L1210 (IC₅₀, µM) | CEM (IC₅₀, µM) | HeLa (IC₅₀, µM) | Mia Paca-2 (IC₅₀, µM) |
| Hydrazone derivative with 4-Cl-Ph | 2.1 | 1.9 | 3.5 | 4.2 |
| Hydrazone derivative with 4-F-Ph | 3.0 | 2.5 | 4.1 | 5.0 |
| Hydrazone derivative with 4-NO₂-Ph | 1.8 | 1.5 | 2.9 | 3.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow starting from this compound to produce various biologically active derivatives.
Caption: Synthetic pathways from this compound.
Signaling Pathway: NLRP3 Inflammasome Activation
Derivatives of benzimidazoles have been explored as inhibitors of the NLRP3 inflammasome. The following diagram outlines the canonical activation pathway of the NLRP3 inflammasome, a potential target for novel anti-inflammatory drugs derived from the title building block.
Caption: Canonical NLRP3 inflammasome activation pathway.
References
Application of Ethyl 3-(1H-benzimidazol-2-yl)propanoate in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and notably, anticancer properties. Ethyl 3-(1H-benzimidazol-2-yl)propanoate is a member of this versatile family of compounds. While specific research on this particular derivative is emerging, the broader class of benzimidazoles has been extensively studied, revealing mechanisms of action that include disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis in cancer cells.
These application notes provide a comprehensive overview of the potential applications of this compound in anticancer research, based on the established activities of structurally related benzimidazole compounds. Detailed protocols for key experimental assays are provided to guide researchers in evaluating its efficacy.
Postulated Mechanism of Action
Based on studies of analogous benzimidazole derivatives, this compound is hypothesized to exert its anticancer effects through several potential mechanisms. The benzimidazole core is known to interact with various biological targets. Long-term exposure to related compounds has been shown to lead to sustained inhibition of cell proliferation and the induction of apoptosis[1]. The propanoic acid ethyl ester moiety may influence the compound's solubility, cell permeability, and binding affinity to target proteins.
Data Presentation: Anticancer Activity of Representative Benzimidazole Derivatives
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various other benzimidazole derivatives against a panel of human cancer cell lines. This data serves as a reference for the potential potency and selectivity that might be expected from novel benzimidazole compounds.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 | - | - |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 | - | - | |
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 | - | - | |
| se-182 | A549 | Lung Carcinoma | 15.80 | Cisplatin | - |
| HepG2 | Liver Carcinoma | 15.58 | Cisplatin | - | |
| Compound 9c | MDA-MB-468 | Breast Cancer | - | Doxorubicin | - |
| Compound 9g | NCI-H522 | Lung Cancer | 50.48 | Doxorubicin | - |
| NCI-H23 | Lung Cancer | 51.45 | Doxorubicin | - | |
| Compound 9i | NCI-H522 | Lung Cancer | 47.41 | Doxorubicin | - |
| NCI-H23 | Lung Cancer | 45.22 | Doxorubicin | - |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., HEK-293)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer within one hour of staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualization of Potential Mechanisms
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
Hypothesized Apoptotic Signaling Pathway
Many benzimidazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a potential signaling cascade that could be activated by this compound.
Caption: A potential intrinsic apoptotic pathway induced by benzimidazole derivatives.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the antimicrobial efficacy of benzimidazole compounds. The protocols outlined below are established methods for determining the inhibitory and bactericidal concentrations of novel compounds and for assessing their overall antimicrobial potential.
Introduction to Benzimidazole Antimicrobial Activity
Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Their structural similarity to purine nucleosides allows them to interact with various biopolymers in living systems, leading to a range of biological effects, including antimicrobial, antiviral, and antifungal properties.[1][3] The antimicrobial mechanism of benzimidazoles is multifaceted, primarily involving the inhibition of essential cellular processes. In fungi, they are known to interfere with microtubule assembly by binding to β-tubulin, which disrupts cell division.[4][5][6][7] In bacteria, they have been shown to target DNA gyrase and topoisomerase, enzymes crucial for DNA replication and repair, leading to cell death.[8][9]
Key Experimental Protocols
To comprehensively assess the antimicrobial activity of benzimidazole compounds, a series of standardized in vitro tests should be performed. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition assays are fundamental to this evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[10][11]
Protocol: Broth Microdilution Method
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Benzimidazole compound stock solution (typically in DMSO).
-
Bacterial or fungal inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the benzimidazole stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well (except for the sterility control) with 10 µL of the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the benzimidazole compound at which no visible growth (turbidity) is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12]
Protocol: MBC Determination
-
Procedure:
-
Following the MIC assay, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Data Interpretation:
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU from the initial inoculum. This is practically observed as the lowest concentration with no colony growth on the agar plate.
-
Zone of Inhibition Assay (Agar Disk-Diffusion Method)
The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to assess the antimicrobial activity of a substance.[2][7][8] It is particularly useful for screening the ability of compounds to inhibit microbial growth.[8]
Protocol: Agar Disk-Diffusion
-
Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm in diameter).
-
Standardized microbial inoculum (as used in the MIC assay).
-
Solutions of the benzimidazole compound at various concentrations.
-
-
Procedure:
-
Evenly spread the microbial inoculum over the entire surface of an MHA plate using a sterile swab.
-
Impregnate the sterile paper disks with a known concentration of the benzimidazole compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone of inhibition correlates with the antimicrobial potency of the compound.[2]
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clearly structured tables to facilitate comparison between different benzimidazole compounds and against standard antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds
| Compound ID | Test Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| BZ-01 | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| BZ-01 | Escherichia coli | 32 | Ciprofloxacin | 0.5 |
| BZ-02 | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| BZ-02 | Escherichia coli | 16 | Ciprofloxacin | 0.5 |
| BZ-03 | Candida albicans | 4 | Fluconazole | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of Benzimidazole Compounds
| Compound ID | Test Microorganism | MBC (µg/mL) | Reference Antibiotic | MBC (µg/mL) |
| BZ-01 | Staphylococcus aureus | 32 | Ciprofloxacin | 2 |
| BZ-01 | Escherichia coli | 64 | Ciprofloxacin | 1 |
| BZ-02 | Staphylococcus aureus | 16 | Ciprofloxacin | 2 |
| BZ-02 | Escherichia coli | 32 | Ciprofloxacin | 1 |
| BZ-03 | Candida albicans | 8 | Fluconazole | 4 |
Table 3: Zone of Inhibition Diameters for Benzimidazole Compounds
| Compound ID | Test Microorganism | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Reference Antibiotic | Zone of Inhibition (mm) |
| BZ-01 | Staphylococcus aureus | 30 | 18 | Ciprofloxacin (5 µg) | 25 |
| BZ-01 | Escherichia coli | 30 | 15 | Ciprofloxacin (5 µg) | 30 |
| BZ-02 | Staphylococcus aureus | 30 | 22 | Ciprofloxacin (5 µg) | 25 |
| BZ-02 | Escherichia coli | 30 | 19 | Ciprofloxacin (5 µg) | 30 |
| BZ-03 | Candida albicans | 30 | 20 | Fluconazole (25 µg) | 28 |
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the proposed mechanisms of action of benzimidazole compounds.
Antimicrobial activity assessment workflow.
Antifungal mechanism of benzimidazoles.
Antibacterial mechanism of benzimidazoles.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Targeting tubulin protein to combat fungal disease: Design, synthesis, and its new mechanistic insights of benzimidazole hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curf.clemson.edu [curf.clemson.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of ethyl 3-(1H-benzimidazol-2-yl)propanoate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for use in research and quality control environments.
Introduction
This compound is a benzimidazole derivative of interest in pharmaceutical research and development. Benzimidazole-containing compounds are known for a wide range of biological activities.[1] Accurate and reliable quantification of this compound is crucial for various stages of drug discovery and development, including synthesis optimization, purity assessment, and stability studies.
This application note details a robust RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis.
Experimental Protocol
This section outlines the necessary equipment, reagents, and the detailed chromatographic conditions for the analysis of this compound.
2.1. Instrumentation and Equipment
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
2.2. Chemicals and Reagents
-
This compound reference standard (Purity ≥ 95%)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Orthophosphoric acid (85%, analytical grade)
-
Sodium hydroxide (analytical grade)
2.3. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.05% v/v Orthophosphoric acid in water. The pH is adjusted to 4.5 with a dilute sodium hydroxide solution.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Chromatographic Conditions
The separation and quantification are achieved using the following HPLC parameters, which are based on established methods for similar benzimidazole derivatives.[3][4][5][6]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 288 nm (based on typical benzimidazole UV absorbance)[3][6] |
| Run Time | 15 minutes |
2.5. Sample Preparation
For the analysis of bulk drug substance, accurately weigh an appropriate amount of the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative performance parameters of the HPLC method. These values are typical for validated HPLC methods for small molecules and should be established during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 8.5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
4.2. Method Development and Validation Logic
The development and validation of a robust HPLC method follow a logical progression, as depicted in the diagram below.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for related benzimidazole compounds and serves as a strong starting point for method implementation and validation in a laboratory setting. Adherence to good laboratory practices and proper method validation are essential to ensure the accuracy and reliability of the results obtained.
References
- 1. 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | 637322-36-2 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of benzimidazoles, a crucial reaction in the synthesis of many pharmacologically active compounds. The document covers various methodologies, from classical approaches to modern, greener alternatives, and presents quantitative data to facilitate method selection and optimization.
Introduction
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiulcer, anticancer, antiviral, and antihypertensive properties. The functionalization of the benzimidazole core, particularly at the nitrogen atoms, is a key strategy for modulating these activities and developing new therapeutic agents. N-alkylation is a fundamental transformation in this context, allowing for the introduction of diverse alkyl and arylmethyl groups. This document outlines and compares several key experimental procedures for this important reaction.
Experimental Methodologies
Several methods have been developed for the N-alkylation of benzimidazoles, each with its own set of advantages and limitations. The choice of method often depends on the substrate scope, desired scale, and environmental considerations. The primary methods covered in these notes are:
-
Conventional Synthesis with a Strong Base: This classical approach typically involves the deprotonation of the benzimidazole NH group with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.
-
Phase-Transfer Catalysis (PTC): PTC offers a milder and often more efficient alternative to traditional methods, facilitating the reaction between the benzimidazole salt and the alkyl halide in a biphasic system.
-
Green Synthesis in Aqueous Media: Driven by the principles of green chemistry, methods utilizing water as a solvent and surfactants like sodium dodecyl sulfate (SDS) have been developed to minimize the use of volatile organic compounds (VOCs).[1]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, allowing for a direct comparison of different N-alkylation methods.
Table 1: N-Alkylation of 2-Substituted Benzimidazoles using Phase-Transfer Catalysis [2]
| Entry | 2-Substituted Benzimidazole | Alkyl Bromide (R-Br) | Yield (%) |
| 1 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Propyl bromide | 85 |
| 2 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Butyl bromide | 88 |
| 3 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Pentyl bromide | 86 |
| 4 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Hexyl bromide | 89 |
| 5 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Heptyl bromide | 87 |
| 6 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Octyl bromide | 90 |
| 7 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Nonyl bromide | 88 |
| 8 | 2-(2-Nitrophenyl)-1H-benzimidazole | n-Decyl bromide | 91 |
Reaction Conditions: Tetrabutylammonium hydrogen sulfate as phase-transfer catalyst and 30% aqueous potassium hydroxide as a base.
Table 2: Green Synthesis of N-Alkyl-2-styrylbenzimidazoles via Physical Grinding
| Entry | Substrate (R) | Reagent | Time (min) | Temperature (°C) | Yield (%) |
| 1 | -CH3 | Dimethyl sulfate (DMS) | 5 | RT | 80 |
| 2 | -CH3 | Diethyl sulfate (DES) | 5 | RT | 78 |
| 3 | -CH3 | Benzyl chloride | 10 | RT | 90 |
| 4 | -OH | Dimethyl sulfate (DMS) | 5 | RT | 80 |
| 5 | -OH | Diethyl sulfate (DES) | 8 | RT | 75 |
| 6 | -OH | Benzyl chloride | 10 | RT | 78 |
| 7 | -Cl | Dimethyl sulfate (DMS) | 6 | RT | 90 |
| 8 | -Cl | Diethyl sulfate (DES) | 10 | RT | 80 |
| 9 | -Cl | Benzyl chloride | 10 | RT | 78 |
Table 3: N-Alkylation of Benzimidazoles in an SDS-Aqueous Basic Medium [3]
| Entry | Benzimidazole Derivative | Alkylating Agent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzimidazole | Benzyl bromide | RT | 15 | 98 |
| 2 | 2-Methylbenzimidazole | Benzyl bromide | RT | 20 | 95 |
| 3 | 5,6-Dimethylbenzimidazole | Benzyl bromide | RT | 20 | 92 |
| 4 | Benzimidazole | n-Butyl bromide | 60 | 30 | 96 |
| 5 | Benzimidazole | n-Hexyl bromide | 60 | 30 | 94 |
| 6 | Benzimidazole | n-Octyl bromide | 60 | 40 | 92 |
| 7 | 2-Methylimidazole | Benzyl bromide | RT | 20 | 93 |
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride (Conventional Method)
This protocol describes a general procedure for the N-alkylation of benzimidazoles using sodium hydride as a base.
Materials:
-
Substituted benzimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl chloride, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of the substituted benzimidazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle NaH under an inert atmosphere and away from moisture.[4]
-
Alkyl halides such as benzyl chloride and dimethyl sulfate are toxic, lachrymatory, and potential carcinogens.[4][5][6][7][8][9][10][11][12] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5][6][7][8][9][10][11][12]
Protocol 2: N-Alkylation using Phase-Transfer Catalysis
This protocol provides a method for N-alkylation utilizing a phase-transfer catalyst, which is generally milder and more efficient.[2]
Materials:
-
2-Substituted benzimidazole
-
Alkyl bromide
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
30% Aqueous potassium hydroxide (KOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted benzimidazole (1.0 eq.) and tetrabutylammonium hydrogen sulfate (0.1 eq.) in dichloromethane.
-
Add the 30% aqueous potassium hydroxide solution and stir the biphasic mixture vigorously.
-
Add the alkyl bromide (1.2 eq.) and continue stirring at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent to obtain the pure N-alkylated benzimidazole.
Protocol 3: Green N-Alkylation in an SDS-Aqueous Medium
This protocol outlines an environmentally benign procedure for N-alkylation in an aqueous medium using a surfactant.[3]
Materials:
-
Benzimidazole derivative
-
Alkylating agent (e.g., benzyl bromide, n-butyl bromide)
-
Sodium dodecyl sulfate (SDS)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of sodium hydroxide (2.0 eq.) and SDS (10 mol%) in water, add the benzimidazole derivative (1.0 eq.).
-
Stir the mixture at the appropriate temperature (room temperature for reactive halides, 60 °C for less reactive ones).
-
Add the alkylating agent (1.1 eq.) and continue stirring for the time indicated in Table 3, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the N-alkylation of benzimidazoles.
Caption: Workflow for conventional N-alkylation of benzimidazoles.
Caption: Workflow for N-alkylation via phase-transfer catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. utsi.edu [utsi.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Ethyl 3-(1H-benzimidazol-2-yl)propanoate in the Development of Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 3-(1H-benzimidazol-2-yl)propanoate and its derivatives as a scaffold in the design and synthesis of novel antiproliferative agents. The benzimidazole core is a significant pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] This document outlines the mechanisms of action, summarizes key quantitative data from recent studies, provides detailed experimental protocols for in vitro evaluation, and visualizes relevant signaling pathways and workflows.
Introduction: The Benzimidazole Scaffold in Anticancer Research
Benzimidazole and its derivatives have garnered substantial attention in oncology due to their structural similarity to endogenous purine nucleotides, allowing them to interact with a wide array of therapeutic targets.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, and modulation of critical signaling pathways.[3][4] The versatility of the benzimidazole scaffold allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties, making it a promising backbone for the development of targeted cancer therapies.[1][3] Long-term exposure to some benzimidazole derivatives has been shown to lead to sustained inhibition of cell proliferation and the induction of apoptosis.[5]
Mechanisms of Antiproliferative Action
Benzimidazole derivatives, including congeners of this compound, employ a multi-faceted approach to inhibit cancer cell growth. The primary mechanisms are detailed below.
Disruption of Microtubule Dynamics
A well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[3][6] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][4]
Inhibition of Key Signaling Pathways
Benzimidazole derivatives have been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival:
-
EGFR and HER2 Signaling: Certain derivatives can inhibit the tyrosine phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), leading to the downregulation of downstream pathways like PI3K/Akt and MEK/Erk.[6]
-
Bcl-2 Family Protein Inhibition: Some benzimidazoles act as inhibitors of the anti-apoptotic protein Bcl-2, promoting the intrinsic pathway of apoptosis.[7][8]
-
NF-κB Pathway Inhibition: The antiproliferative effects of some benzimidazoles have been linked to the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) expression, a key regulator of inflammation, immunity, and cell survival.[9][10]
DNA Intercalation and Topoisomerase Inhibition
The planar structure of the benzimidazole ring system allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription.[1][3] Additionally, these compounds can inhibit the activity of topoisomerases, enzymes that are critical for resolving DNA supercoiling during replication, leading to DNA damage and cell death.[1][11]
Data Presentation: Antiproliferative Activity of Benzimidazole Derivatives
The following tables summarize the in vitro antiproliferative activity of various benzimidazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID/Name | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 3e | Non-small cell lung (HOP-92) | 0.19 | [11] |
| Compound 6i | EGFR | 0.078 | [12][13] |
| Compound 10e | EGFR | 0.073 | [12][13] |
| Compound 8I | K562 (leukemia) | 2.68 | [1] |
| Compound 8I | HepG-2 (hepatocellular carcinoma) | 8.11 | [1] |
| Compound 3 | T47D (breast cancer) - hypoxic | 0.00031 | [9][10] |
| Compound 8b | MDA-MB-231 (breast cancer) | 12.69 | [7] |
| Compound 8c | A549 (lung adenocarcinoma) | 11.63 | [7] |
| Compound 6k | MCF-7 (breast cancer) | 6.93 | [14] |
| Compound 6k | HCT-116 (colon cancer) | 10.88 | [14] |
| Compound 6k | Hela (cervical cancer) | 9.46 | [14] |
| Compound 6k | PC-3 (prostate cancer) | 12.17 | [14] |
Detailed Experimental Protocols
The following are standard protocols for evaluating the antiproliferative effects of this compound and its derivatives in vitro.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram representing the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-EGFR, total EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the antiproliferative activity of benzimidazole derivatives.
Caption: General experimental workflow for evaluating the antiproliferative activity of novel compounds.
Caption: Key signaling pathways targeted by antiproliferative benzimidazole derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | 637322-36-2 | Benchchem [benchchem.com]
- 6. nveo.org [nveo.org]
- 7. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein [mdpi.com]
- 8. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the synthesis of various derivatives of ethyl 3-(1H-benzimidazol-2-yl)propanoate, a key scaffold in medicinal chemistry. The protocols outlined below focus on the derivatization at the N-1 position of the benzimidazole ring, a common strategy for modulating the pharmacological properties of this class of compounds.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities. This compound serves as a versatile starting material for the creation of diverse chemical libraries. The primary methods for its derivatization involve N-alkylation and N-arylation of the benzimidazole nucleus. These reactions allow for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.
Core Synthesis of the Starting Material
The foundational molecule, this compound, is typically synthesized via the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative. While various methods exist, a common approach involves heating o-phenylenediamine with an excess of diethyl succinate.
Techniques for Creating Derivatives
The primary strategies for modifying this compound involve substitution at the nitrogen atom of the imidazole ring. The most prevalent methods are N-alkylation and N-arylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the benzimidazole nitrogen. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), is treated with a base (1.1-1.5 eq), for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the benzimidazole nitrogen. Subsequently, the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data for N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 | 85 |
| Ethyl Iodide | NaH | THF | 25 | 6 | 78 |
| Methyl Iodide | K₂CO₃ | Acetone | 50 | 5 | 82 |
| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 25 | 8 | 75 |
Reaction Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
N-Arylation
N-arylation involves the formation of a carbon-nitrogen bond between the benzimidazole nitrogen and an aryl group. The Ullmann condensation and related copper-catalyzed cross-coupling reactions are the most common methods for this transformation.[1] These reactions typically require an aryl halide, a copper catalyst, a base, and often a ligand.
Experimental Protocol: Ullmann-type N-Arylation
In a reaction vessel, this compound (1.0 eq), the aryl halide (e.g., iodobenzene, bromobenzene) (1.2 eq), a copper(I) salt such as copper(I) iodide (CuI) (0.1-0.2 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) are combined in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A ligand, such as 1,10-phenanthroline or L-proline, may be added to facilitate the reaction. The mixture is heated to a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to days. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for N-Arylation Reactions
| Aryl Halide | Catalyst | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI | K₂CO₃ | 1,10-Phenanthroline | DMF | 140 | 24 | 65 |
| 4-Bromoanisole | CuI | Cs₂CO₃ | L-Proline | DMSO | 120 | 36 | 58 |
| 2-Chloropyridine | Cu₂O | K₃PO₄ | None | NMP | 150 | 48 | 45 |
| 3-Iodonitrobenzene | CuI | K₂CO₃ | None | DMF | 130 | 20 | 72 |
Signaling Pathway for Ullmann N-Arylation
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann N-arylation of benzimidazoles.
Conclusion
The derivatization of this compound through N-alkylation and N-arylation provides a robust platform for the generation of novel compounds with potential therapeutic applications. The choice of reaction conditions, including the base, solvent, catalyst, and ligand, is crucial for achieving optimal yields and purity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new benzimidazole-based molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 3-(1H-benzimidazol-2-yl)propanoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reagents | Verify the purity and identity of the starting materials, o-phenylenediamine and mono-ethyl succinate (or succinic acid and ethanol). o-Phenylenediamine can oxidize and darken upon storage; use of fresh or purified material is recommended.[1][2] |
| Suboptimal Reaction Temperature | The Phillips condensation typically requires heating.[3] A general starting point is 100°C.[4][5][6] If the yield is low, consider incrementally increasing the temperature. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[7][8] |
| Inappropriate Acid Catalyst or Concentration | The reaction is acid-catalyzed. 4N Hydrochloric acid is a common choice. If the reaction is slow or incomplete, ensure the acid concentration is appropriate. Other acids like p-toluenesulfonic acid can also be used.[9] |
| Insufficient Reaction Time | The reaction may require several hours to reach completion. A typical duration is 2-4 hours of heating.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Incomplete Neutralization | After the reaction, the mixture needs to be neutralized to precipitate the product. Use a 10% sodium hydroxide solution and check the pH with litmus paper to ensure complete neutralization.[4][10] |
Issue 2: Product Purity Issues
Obtaining an impure product can be due to several factors. The following table provides guidance on addressing purity problems.
| Potential Cause | Recommended Solution |
| Formation of Side Products | A potential side product is the disubstituted benzimidazole, formed from the reaction of two molecules of o-phenylenediamine with one molecule of the dicarboxylic acid derivative.[11] Optimizing the stoichiometry of the reactants can help minimize this. |
| Residual Starting Materials | If the reaction has not gone to completion, unreacted o-phenylenediamine or mono-ethyl succinate may contaminate the product. Monitor the reaction by TLC and ensure it runs to completion. |
| Discoloration of the Product | The crude product may be discolored.[4] Recrystallization from boiling water with the addition of decolorizing carbon is an effective purification method.[4][10] If the product is still colored, treatment with a potassium permanganate solution followed by sodium bisulfite can be effective.[4] |
| Inadequate Purification | A single purification step may not be sufficient. Column chromatography can be employed for further purification if recrystallization does not yield a product of the desired purity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the general synthetic route for this compound?
The most common and direct route is the Phillips condensation reaction. This involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, in this case, mono-ethyl succinate, in the presence of a strong acid catalyst like hydrochloric acid, with heating.
Q2: Can I use succinic acid and ethanol instead of mono-ethyl succinate?
Yes, it is possible to use succinic acid and ethanol. The ethanol will act as both a reactant and a solvent. However, using mono-ethyl succinate as the starting material provides better control over the stoichiometry of the reaction.
Q3: What is a typical experimental protocol for this synthesis?
Experimental Protocol: Synthesis of this compound (Adapted General Method)
Materials:
-
o-Phenylenediamine
-
Mono-ethyl succinate
-
4N Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Decolorizing carbon
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, combine o-phenylenediamine (1 equivalent) and mono-ethyl succinate (1.1 equivalents).
-
Add 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture at 100°C for 2-4 hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
Collect the precipitated crude product by suction filtration and wash with cold water.
-
For purification, dissolve the crude product in a minimal amount of boiling ethanol.
-
Add a small amount of decolorizing carbon and heat the mixture for a few minutes.
-
Hot filter the solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry.
Q4: How can I improve the yield of my reaction?
Several factors can be optimized to improve the yield:
-
Microwave Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields.[7][8]
-
Catalyst Optimization: While 4N HCl is standard, exploring other acid catalysts or optimizing the catalyst concentration could enhance the yield.
-
Reaction Time and Temperature: Systematically varying the reaction time and temperature, while monitoring the reaction by TLC, can help identify the optimal conditions for your specific setup.
-
Purity of Starting Materials: Ensure the o-phenylenediamine is fresh or has been purified to avoid side reactions from oxidized impurities.[1][2]
Q5: What are the potential side reactions?
The primary side reaction of concern is the formation of a disubstituted product where two benzimidazole moieties are linked by the succinate bridge. This can occur if the stoichiometry is not carefully controlled or if reaction conditions favor further reaction of the initial product.
Visualizing the Process
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Proposed Signaling Pathway (Reaction Mechanism):
The following diagram outlines the proposed mechanism for the acid-catalyzed condensation reaction.
References
- 1. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of benzimidazole | PPT [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Purification of Crude Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Welcome to the technical support center for the purification of crude ethyl 3-(1H-benzimidazol-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q1: I am getting a very low yield of my product after performing column chromatography. What could be the possible reasons?
A1: Low recovery of your target compound from column chromatography can be attributed to several factors:
-
Product Decomposition on Silica Gel: Benzimidazoles can sometimes be sensitive to the acidic nature of silica gel, leading to degradation during purification.
-
Irreversible Adsorption: Highly polar compounds or those with strong hydrogen bonding capabilities might bind too strongly to the silica gel and fail to elute with the chosen solvent system.
-
Inappropriate Solvent System: The polarity of your eluent may be too low, resulting in the compound remaining on the column. Conversely, if the polarity is too high, it may co-elute with impurities.
-
Improper Column Packing: Channels in the silica gel bed can lead to poor separation and mixing of fractions.
-
Product Streaking/Tailing: This can lead to broad peaks and difficulty in collecting pure fractions, ultimately reducing the isolated yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in column chromatography.
Issue 2: Persistent Colored Impurities
Q2: My purified product remains colored (e.g., yellow or brown) even after chromatography. How can I remove these colored impurities?
A2: Colored impurities in benzimidazole synthesis often arise from oxidation or side reactions. Here are some strategies to address this:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the charcoal through a pad of celite. The product can then be recovered by crystallization or evaporation of the solvent.
-
Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is crucial.
-
Use of Reducing Agents: In some cases, trace amounts of oxidizing agents can cause coloration. Washing the organic extract with a dilute solution of a reducing agent like sodium bisulfite during the workup may help.
Frequently Asked Questions (FAQs)
Column Chromatography
Q: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A: A common mobile phase for purifying benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. A good starting point would be a gradient elution, beginning with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate. The optimal ratio should be determined beforehand using Thin Layer Chromatography (TLC).
Q: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A: If your compound is very polar, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate. For very polar basic compounds, a system containing a small amount of ammonia in methanol (e.g., 1-5% of a 10% NH4OH in methanol solution) mixed with dichloromethane can be effective.
Recrystallization
Q: What are suitable solvents for the recrystallization of this compound?
A: Based on protocols for similar benzimidazole derivatives, suitable solvent systems for recrystallization include:
-
Ethanol and ethyl acetate mixtures.
-
Ethanol and acetonitrile mixtures.
-
Hot filtration in ethyl acetate can be used to remove insoluble impurities.
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
General Purification
Q: What are the likely impurities in my crude this compound sample?
A: The impurities will depend on the synthetic route. If using the Phillips-Ladenburg synthesis (condensation of o-phenylenediamine with a derivative of 3-carboxypropanoic acid), common impurities could include:
-
Unreacted o-phenylenediamine.
-
Unreacted carboxylic acid or ester starting material.
-
Incompletely cyclized intermediates.
-
Side-products from undesired reactions.
Q: Can I use a short plug of silica instead of a full column?
A: Yes, if your compound is mostly pure and you only need to remove baseline impurities, running it through a short plug of silica can be a quick and effective alternative to a full column.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Representative Column Chromatography Conditions for Benzimidazole Derivatives
| Compound Type | Stationary Phase | Eluent System | Observation |
| Substituted Benzimidazole | Silica Gel | Hexane / Ethyl Acetate (Gradient) | Effective for separating products of varying polarity. |
| Polar Benzimidazole | Silica Gel | Dichloromethane / Methanol | Used for compounds that do not elute with less polar systems. |
| Acid-sensitive Benzimidazole | Neutral Alumina | Hexane / Ethyl Acetate | An alternative to silica gel to prevent product degradation. |
Table 2: Representative Recrystallization Solvents for Benzimidazole Esters
| Solvent System | Purity Achieved (Example) | Reference |
| Ethanol / Ethyl Acetate | >99% | |
| Ethanol / Acetonitrile | High Purity | |
| Ethyl Acetate | Effective for removing non-polar impurities |
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: Optimizing Benzimidazole Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzimidazole cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during benzimidazole synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst is crucial for efficient cyclization. Consider screening different types of catalysts, including Lewis acids (e.g., Er(OTf)₃), transition metal catalysts (e.g., copper-substituted zinc aluminate, Fe/ZrO₂), or nanoparticle catalysts (e.g., supported gold nanoparticles).[1][2][3] The catalyst loading should also be optimized; for instance, a 50 mg dose of Fe/ZrO₂ catalyst has been shown to yield 94% of the product.[1] |
| Inappropriate Solvent | The reaction solvent significantly influences reaction rates and yields. Polar solvents like methanol and ethanol have been shown to be effective, with a cobalt(II) acetylacetone/CH₃OH system providing up to a 97% yield in one study.[4] In some cases, solvent-free, "green chemistry" approaches can also be highly effective.[5] |
| Incorrect Reaction Temperature | Temperature plays a critical role in reaction kinetics. While some reactions proceed smoothly at room temperature, others may require heating to reflux temperatures (e.g., 132 °C) to achieve high yields.[4][6][7] It is advisable to perform temperature screening to find the optimal condition for your specific substrates. |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or aldehyde starting materials can interfere with the reaction. Ensure the purity of your reagents before starting the reaction. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. See the "Side Reactions and Impurities" section for more details. |
Issue 2: Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles
This is a common selectivity issue in benzimidazole synthesis.[3] The formation of either the mono- or di-substituted product can be influenced by the reaction conditions.
| Factor | To Favor 2-Substituted (Mono-condensation) | To Favor 1,2-Disubstituted (Double-condensation) |
| Catalyst | The absence of a catalyst or using specific catalysts can favor mono-condensation. For example, reacting o-phenylenediamine and benzaldehyde without a catalyst at a 4:1 amine/aldehyde ratio resulted in 92% of the mono-substituted product.[3] | Lewis acid catalysts like Er(OTf)₃ can selectively promote the formation of 1,2-disubstituted benzimidazoles.[3] |
| Stoichiometry | Using an excess of the o-phenylenediamine (e.g., a 4:1 ratio to the aldehyde) can favor the formation of the 2-substituted product.[3] | Using an excess of the aldehyde (e.g., a 1:2 ratio of diamine to aldehyde) promotes the formation of the 1,2-disubstituted product.[3] |
| Temperature | Lower reaction temperatures (e.g., 1 °C) can favor the selective synthesis of 2-substituted benzimidazoles.[3] | Higher temperatures (e.g., 80 °C) in the presence of a suitable catalyst can drive the reaction towards the 1,2-disubstituted product.[3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the limiting reagent.[4] If the reaction has gone to completion, consider a suitable work-up procedure to remove unreacted starting materials before column chromatography. |
| Formation of Polar Impurities | Side reactions can lead to the formation of polar byproducts that are difficult to separate from the desired benzimidazole. Careful optimization of reaction conditions to minimize side reactions is key. |
| Inappropriate Purification Technique | For many benzimidazole derivatives, simple filtration after completion of the reaction can be sufficient to isolate the product.[6] If further purification is required, silica-gel column chromatography is a common and effective method.[6][7] The choice of eluent system for chromatography should be optimized based on the polarity of the product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzimidazole cyclization?
The synthesis of benzimidazoles typically proceeds through the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. When using an aldehyde, the reaction generally involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring.
Q2: How can I improve the "greenness" of my benzimidazole synthesis?
To align with the principles of green chemistry, consider the following:
-
Catalyst Choice: Utilize reusable catalysts such as Fe/ZrO₂ or supported gold nanoparticles.[1][5]
-
Solvent Selection: Opt for environmentally benign solvents like water or ethanol, or explore solvent-free reaction conditions.[8][9]
-
Energy Efficiency: Employ energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times.[10]
Q3: Are there any specific safety precautions I should take during benzimidazole synthesis?
As with any chemical synthesis, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents and solvents used in benzimidazole synthesis can be hazardous, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use and to perform the reactions in a well-ventilated fume hood.
Experimental Protocols
Example Protocol: Synthesis of 2-Phenylbenzimidazole using Cobalt(II) Acetylacetone Catalyst [4]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), and cobalt(II) acetylacetone (0.05 mmol).
-
Solvent Addition: Add methanol (CH₃OH) as the solvent.
-
Reaction Conditions: Stir the mixture at room temperature for 4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated and purified. The separation procedure for the product and catalyst is reported to be straightforward.
Quantitative Data Summary
Table 1: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole [4]
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 97 |
| 2 | Ethanol | 92 |
| 3 | Ethyl Acetate | 85 |
| 4 | Tetrahydrofuran | 80 |
Table 2: Optimization of Reaction Conditions for Benzimidazole Synthesis via Acylation-Cyclization [6][7]
| Entry | Acylation Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ac₂O | DIPEA | CH₃CN | 82 | Trace |
| 2 | AcCl | DIPEA | PhCl | 132 | Moderate |
| 3 | AcCl | DBU | PhCl | 132 | >89 |
| 4 | - | KOH | CH₃CN | - | 57-70 |
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. ijrar.org [ijrar.org]
- 10. ijfmr.com [ijfmr.com]
resolving solubility issues of ethyl 3-(1H-benzimidazol-2-yl)propanoate in biological assays
Technical Support Center: Ethyl 3-(1H-benzimidazol-2-yl)propanoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in biological assays. Due to the limited availability of specific solubility data for this compound, the following guidance is based on the well-documented properties of the benzimidazole class of molecules, which are known for their characteristically low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Benzimidazole derivatives typically exhibit good solubility in this polar aprotic solvent. Prepare a stock solution at a high concentration (e.g., 10-50 mM) in 100% DMSO.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). Why does this happen and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." When the highly concentrated DMSO stock is diluted into an aqueous buffer, the compound, which is poorly soluble in water, rapidly comes out of solution. To prevent this, it is crucial to perform serial dilutions and ensure rapid mixing. It is also recommended that the final concentration of DMSO in the assay be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[1] For particularly problematic compounds, a stepwise dilution or the use of co-solvents may be necessary.
Q3: How does pH affect the solubility of this compound?
A3: Benzimidazoles are weak bases and their solubility is often pH-dependent.[2] They tend to be more soluble in acidic conditions (lower pH) where the benzimidazole ring can be protonated.[3][4] If your experimental conditions allow, slightly acidifying the buffer might improve solubility. However, you must first verify that the pH change does not affect your assay or the compound's stability.
Q4: Can I use other organic solvents like ethanol or methanol?
A4: While some benzimidazoles show solubility in alcohols like ethanol or methanol, DMSO is generally superior for creating high-concentration primary stocks.[5][6] If using alcohols, ensure they are compatible with your experimental system and be aware that they can also cause precipitation when diluted into aqueous media. The final concentration of any organic solvent should be minimized and consistent across all experimental and control groups.
Q5: Are there any alternative formulation strategies to improve aqueous solubility?
A5: Yes, several strategies can be employed to enhance the aqueous solubility of benzimidazole derivatives:
-
Co-solvents: Using a mixture of solvents can improve solubility. For in vivo studies, co-solvents like polyethylene glycol (PEG), propylene glycol, or glycerol are often used in combination with DMSO.[1]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[7] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7]
-
Surfactants: The use of non-ionic surfactants at low concentrations can help maintain the compound's solubility in aqueous solutions by forming micelles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Compound may be impure or degraded. | 1. Gently warm the solution (e.g., in a 37°C water bath).2. Use sonication to aid dissolution.3. If it still does not dissolve, verify the purity and integrity of the compound. |
| Precipitate forms immediately upon dilution in aqueous buffer. | Antisolvent effect is too strong for simple dilution. | 1. Lower the concentration of the DMSO stock solution (e.g., from 50 mM to 10 mM) and re-dilute.2. Perform a stepwise (serial) dilution rather than a single large dilution.3. Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing. |
| Solution is clear initially but becomes cloudy or forms a precipitate over time. | The compound has low kinetic solubility and is crashing out of the supersaturated solution. | 1. The final concentration in the aqueous buffer is too high. Reduce the final concentration.2. Incorporate a solubilizing agent like a low percentage of surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin in your final buffer.3. Prepare the working solution fresh immediately before each experiment. |
| Inconsistent results between experiments. | Variability in compound dissolution or precipitation. | 1. Standardize your protocol for preparing stock and working solutions meticulously.2. Always vortex the stock solution before making dilutions.3. Visually inspect for any signs of precipitation before adding the compound to your assay. |
| Cell death or unexpected biological effects in control wells. | Solvent toxicity. | 1. Ensure the final concentration of DMSO (or other organic solvent) is identical in all wells, including vehicle controls.2. Lower the final solvent concentration to a non-toxic level (typically <0.5% for DMSO in most cell lines).[1]3. Run a vehicle control (media + solvent) to determine the baseline effect of the solvent itself. |
Quantitative Data: Solubility of Related Benzimidazole Compounds
No specific quantitative solubility data for this compound is publicly available. The table below presents data for Albendazole, a structurally related benzimidazole, to provide a general reference.
| Compound | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Reference |
| Albendazole | Aqueous Buffer | 2.0 | Not Specified | 23.5 | [3] |
| Albendazole | Aqueous Buffer | 4.0 | Not Specified | 8.7 | [3] |
| Albendazole | Aqueous Buffer | 6.0 | Not Specified | 1.8 | [3] |
| Albendazole | Aqueous Buffer | 8.0 | Not Specified | 1.3 | [3] |
| Albendazole | Aqueous Buffer | 10.0 | Not Specified | 4.3 | [3] |
| Albendazole | Water + Tween 20 (surfactant) | Not Specified | Not Specified | 42.0 | [3] |
This data illustrates the typical pH-dependent solubility of benzimidazoles, with significantly higher solubility at acidic pH.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% cell culture grade DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it to 37°C for 10-15 minutes, followed by vortexing.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Warm Media: Pre-warm the aqueous biological medium or buffer (e.g., PBS, DMEM) to the experimental temperature (typically 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the DMSO stock into fresh DMSO or into the cell culture medium.
-
Final Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium while vortexing or swirling the tube/flask to ensure immediate and thorough mixing. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium, not the other way around.
-
Final Mix: Vortex the final working solution for another 30 seconds.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no precipitate has formed. If the solution is hazy, it may indicate precipitation.
-
Use Immediately: Use the freshly prepared working solution as soon as possible.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for preparing and troubleshooting solutions of poorly soluble compounds.
Potential Signaling Pathway: Tubulin Polymerization Inhibition
Many benzimidazole derivatives with anticancer properties function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[9][10][11][12] This disruption leads to cell cycle arrest and apoptosis.
Caption: Potential mechanism of action for anticancer benzimidazoles via tubulin inhibition.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the proton signals for the benzene part of my N-unsubstituted benzimidazole appear broad or as fewer signals than expected?
A1: This is commonly due to prototropic tautomerism, a rapid exchange of the N-H proton between the two nitrogen atoms (N1 and N3) of the imidazole ring.[1][2] This exchange can lead to a time-averaged spectrum where chemically distinct protons (e.g., H4 and H7, H5 and H6) become chemically equivalent on the NMR timescale, resulting in signal coalescence and broadening.[1]
Troubleshooting Steps:
-
Solvent Change: The rate of tautomeric exchange is often solvent-dependent.[3] Switching from a non-polar solvent like CDCl₃ (where exchange is typically fast) to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ or HMPA-d₁₈ can slow down the exchange, potentially allowing for the resolution of individual signals.[1][2][4]
-
Lower Temperature: Acquiring the spectrum at a lower temperature can also slow the proton exchange rate, leading to sharper signals and the appearance of distinct resonances for each tautomer.[1]
Q2: I am seeing a single set of aromatic signals for my asymmetrically substituted N-H benzimidazole in CDCl₃, but two sets of signals in DMSO-d₆. What does this indicate?
A2: This observation is a classic indicator of tautomerism. In a non-polar solvent like CDCl₃, the proton exchange between the two nitrogen atoms is fast, resulting in an averaged spectrum where the two tautomeric forms are indistinguishable.[3][4] In a polar solvent like DMSO-d₆, the exchange rate is slowed down, allowing the NMR to detect the two distinct tautomers present in the solution, thus giving two sets of signals.[3][4]
Q3: How can I definitively assign the proton and carbon signals in my benzimidazole derivative, especially with overlapping aromatic signals?
A3: For unambiguous assignment, a suite of 2D NMR experiments is highly recommended.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the benzene ring (e.g., H4-H5-H6-H7).[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹JCH), allowing you to assign the carbon signal for each protonated carbon atom.[1][5][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is crucial for identifying quaternary carbons and for linking different fragments of the molecule. For example, the N-H proton can show a correlation to C2 and the bridgehead carbons (C3a and C7a).[1][5][6][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is particularly useful for determining the regiochemistry of substitution and for differentiating between isomers.[9]
Q4: The chemical shift of the C2 carbon in my 2-alkyl-substituted benzimidazole is significantly downfield compared to the parent benzimidazole. Is this expected?
A4: Yes, this is a typical observation. The substitution at the C2 position, for instance with an alkyl group, generally causes a deshielding effect on the C2 carbon, shifting its resonance to a higher frequency (downfield) by approximately 10-15 ppm compared to the unsubstituted benzimidazole.[2]
Q5: My NMR spectrum is very complex and I suspect the presence of rotamers. How can I confirm this?
A5: The presence of rotamers (rotational isomers) can indeed lead to a more complicated spectrum than expected. This can occur if there is hindered rotation around a single bond, for example, a bond connecting a bulky substituent to the benzimidazole core.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If rotamers are present, you may observe coalescence of the signals at higher temperatures as the rate of rotation increases and the distinct environments average out on the NMR timescale.[10]
Data Presentation: Characteristic NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the benzimidazole core. Note that these values can be significantly influenced by substituents and the solvent used. Data is compiled from various sources.[1][11][12][13]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Benzimidazole Ring System in DMSO-d₆
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| N-H | 12.0 - 13.0 | Broad Singlet | Often exchanges with D₂O. Position is highly variable. |
| H2 | 8.0 - 8.5 | Singlet | Can be broader in N-H benzimidazoles due to coupling with quadrupolar ¹⁴N. |
| H4/H7 | 7.5 - 7.8 | Multiplet | May appear as distinct or averaged signals depending on tautomerism. |
| H5/H6 | 7.1 - 7.4 | Multiplet | May appear as distinct or averaged signals depending on tautomerism. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Benzimidazole Ring System in DMSO-d₆
| Carbon | Chemical Shift Range (ppm) | Notes |
| C2 | 140 - 155 | Position is sensitive to substitution at C2. |
| C3a/C7a | 132 - 144 | Bridgehead carbons. May be distinct or averaged depending on tautomerism. |
| C4/C7 | 110 - 120 | May be distinct or averaged. Useful for studying tautomeric equilibrium.[2][14] |
| C5/C6 | 120 - 125 | May be distinct or averaged. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the benzimidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A good shim will result in a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer): [1]
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (e.g., 6400 Hz).
-
Pulse Width (P1): Calibrated 30-degree pulse (~3-5 µs).
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform (FT).
-
Phase the spectrum manually.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or TMS (0.00 ppm).
-
Integrate the signals.
-
Protocol 2: HMBC Experiment for Structural Elucidation
-
Sample Preparation: As per Protocol 1. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup: As per Protocol 1.
-
Acquisition Parameters (Example for a 400 MHz spectrometer): [1]
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgpndqf').
-
Spectral Width (SW) in F2 (¹H): ~10-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~200-220 ppm.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
Long-Range Coupling Delay (D6): Optimized for an average long-range J-coupling of 8 Hz (e.g., 62.5 ms).
-
-
Processing:
-
Apply Fourier transform in both dimensions.
-
Phase the spectrum.
-
Calibrate both axes.
-
Analyze the cross-peaks to establish long-range ¹H-¹³C correlations.
-
Mandatory Visualizations
Caption: Workflow for benzimidazole structure elucidation using NMR.
Caption: Effect of tautomerism on benzimidazole NMR spectra.
Caption: Key HMBC correlations for the benzimidazole core.
References
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
avoiding side products in the preparation of ethyl 3-(1H-benzimidazol-2-yl)propanoate
Welcome to the technical support center for the synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on avoiding the formation of common side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared through the condensation of o-phenylenediamine and diethyl succinate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization. - Stoichiometry of reactants is not optimal. | - Increase reaction time. - Optimize the reaction temperature; heating is generally required for cyclization. - Consider using a catalyst such as a Lewis acid or protic acid to facilitate cyclization. - Use a slight excess of diethyl succinate to ensure full conversion of the o-phenylenediamine. |
| Presence of a High Molecular Weight, Insoluble Material | - Formation of polyamide side products from the condensation of o-phenylenediamine and diethyl succinate. | - Ensure a 1:1 molar ratio of o-phenylenediamine to diethyl succinate. An excess of the diamine can promote polymerization. - Use a solvent that favors the intramolecular cyclization over intermolecular polymerization. - Lower the reaction temperature to disfavor polymerization, though this may require longer reaction times for the desired cyclization. |
| Formation of a Symmetrical Bis-benzimidazole Side Product | - Reaction of one molecule of diethyl succinate with two molecules of o-phenylenediamine. | - Use a molar excess of diethyl succinate relative to o-phenylenediamine to favor the formation of the mono-benzimidazole. - Control the addition of o-phenylenediamine to the reaction mixture to maintain a high local concentration of diethyl succinate. |
| Product is Contaminated with a Colored Impurity | - Oxidation of o-phenylenediamine. - Degradation of the product at high temperatures. | - Use high-purity, colorless o-phenylenediamine. If the starting material is colored, consider purification by recrystallization or sublimation. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessive heating during the reaction and work-up. |
| Incomplete Cyclization - Presence of N-acylated Intermediate | - Insufficient heating or reaction time. - Lack of an effective catalyst for the cyclization step. | - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or LC-MS to ensure completion. - Add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the dehydration and cyclization step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most common method is the condensation reaction between o-phenylenediamine and diethyl succinate. This reaction, often performed at elevated temperatures, involves the initial formation of an amide intermediate, followed by an intramolecular cyclization to form the benzimidazole ring.
Q2: What are the key side products to watch out for in this synthesis?
A2: The primary side products of concern are:
-
1,2-Bis(1H-benzimidazol-2-yl)ethane: A symmetrical bis-benzimidazole formed from the reaction of one molecule of diethyl succinate with two molecules of o-phenylenediamine.
-
Polyamides: High molecular weight oligomers or polymers resulting from the intermolecular condensation of the two reactants.
-
N-(2-aminophenyl)-4-ethoxy-4-oxobutanamide: The intermediate from the initial reaction of one amino group with the ester, which may persist if cyclization is incomplete.
Q3: How can I minimize the formation of the bis-benzimidazole side product?
A3: To minimize the formation of 1,2-bis(1H-benzimidazol-2-yl)ethane, it is recommended to use a molar excess of diethyl succinate. This ensures that the o-phenylenediamine is more likely to react with a fresh molecule of the ester rather than with an already mono-substituted intermediate.
Q4: What is the role of a catalyst in this reaction?
A4: While the reaction can proceed without a catalyst at high temperatures, the use of an acid catalyst (either protic or Lewis acid) can facilitate the cyclization step by protonating the carbonyl oxygen of the amide intermediate, making the carbonyl carbon more electrophilic and promoting the final ring closure with the elimination of water and ethanol.
Q5: What purification methods are most effective for isolating the desired product?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). For more challenging separations of side products, column chromatography on silica gel is an effective method.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Diethyl succinate (2.09 g, 12 mmol)
-
Glacial acetic acid (catalytic amount, ~0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine in ethanol.
-
Add diethyl succinate to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the o-phenylenediamine spot on the TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Main reaction pathway for the synthesis of the target product.
stability testing of ethyl 3-(1H-benzimidazol-2-yl)propanoate under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of ethyl 3-(1H-benzimidazol-2-yl)propanoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound?
A1: Based on its chemical structure, which contains a benzimidazole ring and an ethyl ester functional group, the primary stability concerns are hydrolysis of the ester linkage and oxidation of the benzimidazole ring system. Benzimidazole derivatives can also be susceptible to photodegradation, particularly in solution.[1][2]
Q2: Under what conditions is hydrolysis likely to occur?
A2: Hydrolysis of the ethyl ester to form 3-(1H-benzimidazol-2-yl)propanoic acid and ethanol is catalyzed by acidic or basic conditions.[3][4] The reaction is typically slow in pure water but is accelerated in the presence of dilute acids or alkalis, especially with heating.[3]
Q3: What are the likely products of oxidative degradation?
A3: The benzimidazole ring is susceptible to oxidation. Thermal oxidation studies on benzimidazole systems suggest that the degradation may initiate at the carbocyclic aromatic ring.[5][6] The specific oxidation products can vary depending on the oxidizing agent and conditions but may involve the formation of N-oxides or other oxidized species.
Q4: Is this compound sensitive to light?
A4: Many benzimidazole derivatives exhibit photosensitivity, especially when in solution.[1][2][7] Photodegradation can lead to complex mixtures of degradation products. It is recommended to protect solutions of this compound from light unless photostability is being actively investigated.
Q5: What is the expected thermal stability of this compound?
A5: In solid form, many benzimidazole compounds are relatively stable at temperatures up to 50°C.[1][2] However, at higher temperatures, thermal degradation can occur. The presence of oxygen can lead to thermo-oxidative degradation.[5][6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the stability testing of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Appearance of a new peak in HPLC analysis during storage. | Degradation of the parent compound. | Characterize the new peak using techniques like LC-MS to identify the degradant. Compare the retention time with a standard of the potential hydrolytic degradation product, 3-(1H-benzimidazol-2-yl)propanoic acid. |
| Decrease in the main peak area over time. | Instability under the storage conditions. | Review the storage conditions (temperature, light exposure, humidity). Perform forced degradation studies to identify the conditions causing instability. |
| Change in the color of the sample solution. | Formation of colored degradation products, possibly due to oxidation or photodegradation. | Protect the solution from light. Use an inert atmosphere (e.g., nitrogen) to minimize oxidation. Analyze the sample to identify the colored species. |
| Precipitation of the compound from the solution. | Poor solubility of the compound or its degradation products in the chosen solvent system. | Verify the solubility of the compound in the solvent. If a degradation product is precipitating, this may indicate significant degradation has occurred. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature fluctuations, light exposure), or issues with the analytical method. | Ensure tight control over all experimental parameters. Validate the analytical method for precision, accuracy, and linearity. |
Experimental Protocols
A detailed methodology for conducting forced degradation studies on this compound. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]
Objective: To investigate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven at 60°C for 7 days.
-
Withdraw samples at appropriate time points and prepare solutions for HPLC analysis.
-
-
-
Sample Analysis: Analyze all samples by the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and any major degradation products formed.
Data Presentation: Summarize the quantitative data in a table for easy comparison of the degradation under different stress conditions.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 N HCl, 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 N NaOH, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Photolytic | - | ||
| Thermal (Solid) | 7 days |
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of Thermal Oxidation of the Benzimidazole System - Google Livres [books.google.fr]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers [uhu.es]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of ethyl 3-(1H-benzimidazol-2-yl)propanoate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: A single ideal solvent is not definitively established in the literature for this specific compound. However, based on the properties of similar benzimidazole derivatives, suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for benzimidazole derivatives include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and ketones. It is recommended to perform a solvent screen to identify the optimal solvent or solvent mixture for your specific sample.
Q2: My compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?
A2: This indicates that the solvent is likely a poor choice for recrystallization. You can try adding a co-solvent to increase solubility. For instance, if you are using a non-polar solvent, adding a small amount of a more polar solvent like ethanol or acetone might help. Alternatively, you may need to select a different, more effective solvent altogether. Refer to the solvent screening protocol below.
Q3: Crystals are not forming upon cooling. What could be the issue?
A3: Several factors can hinder crystal formation:
-
Supersaturation has not been reached: The solution may not be concentrated enough. Try evaporating some of the solvent to increase the compound's concentration.
-
Cooling too rapidly: Rapid cooling can sometimes lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath.
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Q4: The recrystallized product has a low melting point and appears impure. What went wrong?
A4: This suggests that impurities are co-crystallizing with your product. This can happen if the chosen solvent dissolves the impurities as well as the desired compound. To address this, you can try a different recrystallization solvent or a multi-solvent system. A pre-purification step, such as treatment with activated carbon to remove colored impurities, may also be beneficial.[1][2]
Q5: My compound "oils out" instead of crystallizing. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this, try using a lower-boiling point solvent or a solvent mixture. Also, ensure a slow cooling process. If an oil has already formed, try to redissolve it by heating and then cool the solution more slowly while vigorously stirring.
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the recrystallization of this compound.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Inappropriate solvent- Insufficient solvent volume | - Perform a solvent screening to find a suitable solvent.- Gradually add more solvent while heating. |
| No crystal formation upon cooling | - Solution is not saturated- Cooling is too rapid- Lack of nucleation sites | - Evaporate some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inner surface of the flask or add a seed crystal. |
| Formation of an oil ("oiling out") | - Solution is supersaturated at a temperature above the compound's melting point.- Cooling is too rapid. | - Reheat the solution to redissolve the oil, then allow it to cool more slowly with vigorous stirring.- Add a small amount of a solvent in which the compound is less soluble.- Use a lower-boiling point solvent system. |
| Low yield of recovered crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Colored impurities in the final product | - Impurities are not removed by a single recrystallization. | - Use activated carbon to adsorb colored impurities before the hot filtration step.- Perform a second recrystallization with a different solvent system. |
| Crystals are very fine or powder-like | - Crystallization occurred too quickly. | - Slow down the cooling process to allow for the growth of larger crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or ethyl acetate are good starting points.[1][3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 2: Solvent Screening
-
Preparation: Place a small, equal amount of the crude compound (e.g., 20-30 mg) into several test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential recrystallization solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane).
-
Solubility at Room Temperature: Agitate the test tubes and observe the solubility of the compound in each solvent at room temperature. A good solvent will show low solubility.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed low solubility at room temperature. A good solvent will fully dissolve the compound at its boiling point.
-
Crystallization upon Cooling: Allow the test tubes that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The ideal solvent will yield a good quantity of crystalline solid.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of ethyl 3-(1H-benzimidazol-2-yl)propanoate. It is intended for researchers, scientists, and drug development professionals familiar with chemical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and scalable method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation reaction of o-phenylenediamine with ethyl hydrogen succinate (also known as monoethyl succinate).[1] This one-step reaction is generally robust, but requires careful control of reaction conditions to ensure high yield and purity on a larger scale.
Q2: My reaction is showing low conversion to the desired product. What are the potential causes and solutions?
Low conversion is a common issue during scale-up. Here are several factors to investigate:
-
Insufficient Heat Transfer: In larger reactors, localized cold spots can occur. Ensure uniform heating and agitation. Monitor the internal reaction temperature, not just the jacket temperature.
-
Ineffective Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. On a larger scale, ensure your setup (e.g., Dean-Stark trap) is adequately sized and efficient for the volume.
-
Catalyst Deactivation or Insufficient Amount: If using an acid catalyst (like p-toluenesulfonic acid or polyphosphoric acid), ensure the catalyst loading is appropriate for the larger batch size. Some catalysts may be sensitive to impurities in the starting materials.[2]
-
Purity of Starting Materials: Impurities in o-phenylenediamine or ethyl hydrogen succinate can interfere with the reaction. Use reagents of appropriate grade and consider purification if necessary.
Q3: I am observing a significant amount of a dark, tar-like byproduct. How can I minimize this?
Formation of colored, polymeric byproducts is often due to overheating or oxidation of the o-phenylenediamine starting material.
-
Temperature Control: Avoid excessive heating. Implement a controlled heating ramp-up and ensure the final reaction temperature is not exceeded.
-
Inert Atmosphere: On a larger scale, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich diamine.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress (e.g., by TLC or HPLC) and work up the reaction as soon as it reaches completion.
Q4: The isolated product is difficult to purify. What are the recommended purification methods for scale-up?
Purification can be a bottleneck in scaling up production. Here are some strategies:
-
Recrystallization: This is a common and effective method for purifying benzimidazoles.[3] Selecting an appropriate solvent system is key. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often provides good results.
-
Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., cold ethyl acetate or diethyl ether) can significantly improve purity.
-
Charcoal Treatment: If the product is highly colored, a treatment with activated charcoal during the recrystallization process can help remove colored impurities. Use charcoal judiciously, as it can also adsorb the desired product.
-
Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered a last resort or for the purification of very high-value products.
Q5: Can I use succinic acid or diethyl succinate instead of ethyl hydrogen succinate?
-
Succinic Acid: Using succinic acid will result in the formation of 3-(1H-benzimidazol-2-yl)propanoic acid. A subsequent esterification step would be required to obtain the desired ethyl ester, adding complexity and cost to the overall process.
-
Diethyl Succinate: The reaction of o-phenylenediamine with diethyl succinate is generally much slower and less efficient for forming the benzimidazole ring compared to the reaction with the monoester carboxylic acid. It may require harsher conditions and can lead to the formation of amide intermediates without cyclization.
Quantitative Data Summary
The following tables provide a comparison of typical reaction parameters and outcomes for a lab-scale synthesis versus a scaled-up pilot plant synthesis.
Table 1: Reagent Quantities and Ratios
| Parameter | Lab Scale (10 g Product) | Pilot Scale (1 kg Product) |
| o-Phenylenediamine | 5.0 g (1.0 equiv) | 500 g (1.0 equiv) |
| Ethyl Hydrogen Succinate | 7.4 g (1.1 equiv) | 740 g (1.1 equiv) |
| Catalyst (p-TSA) | 0.4 g (5 mol%) | 40 g (5 mol%) |
| Solvent (Toluene) | 100 mL | 10 L |
Table 2: Reaction Conditions and Performance
| Parameter | Lab Scale | Pilot Scale |
| Reaction Temperature | 110-115 °C (Reflux) | 110-115 °C (Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield (Crude) | 85-95% | 80-90% |
| Typical Purity (Crude) | 90-95% | 85-90% |
| Yield (After Recrystallization) | 75-85% | 70-80% |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound via condensation of o-phenylenediamine and ethyl hydrogen succinate.
Materials:
-
o-Phenylenediamine (99%)
-
Ethyl hydrogen succinate (98%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (99%)
-
Toluene
-
Ethanol (95%)
-
Activated Charcoal
-
Deionized Water
Procedure (Pilot Scale):
-
Reactor Setup: Equip a 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap.
-
Charging Reagents: Charge the reactor with o-phenylenediamine (500 g), ethyl hydrogen succinate (740 g), p-toluenesulfonic acid monohydrate (40 g), and toluene (10 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Water Removal: Begin stirring and heat the mixture to reflux (approximately 110-115 °C). Collect the water azeotropically in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 6-8 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC or HPLC.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Further cool the mixture to 0-5 °C for at least 1 hour to maximize precipitation.
-
Filtration and Washing: Filter the crude product using a Nutsche filter. Wash the filter cake with cold toluene (2 x 500 mL) to remove residual starting materials and soluble impurities.
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
Purification (Recrystallization):
-
Dissolution: In a separate suitable vessel, dissolve the crude product in a minimal amount of hot ethanol (approximately 3-4 L).
-
Decolorization: If the solution is highly colored, add activated charcoal (10-20 g), and stir at reflux for 15-30 minutes.
-
Hot Filtration: Hot-filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add deionized water to the hot filtrate with stirring until the solution becomes cloudy (the cloud point). Add a small amount of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then to 0-5 °C to induce crystallization.
-
Isolation and Drying: Filter the purified crystals, wash with a cold ethanol/water mixture (1:1, 2 x 250 mL), and dry under vacuum at 50-60 °C to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Unraveling the Anticancer Potential of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Comparative Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the purported anticancer mechanism of ethyl 3-(1H-benzimidazol-2-yl)propanoate against two well-established anticancer agents: Mebendazole, a fellow benzimidazole derivative, and Doxorubicin, a widely used chemotherapeutic. While direct experimental validation for this compound is limited, this guide synthesizes existing knowledge on related compounds to hypothesize its mechanism and facilitate further research.
Hypothesized Anticancer Mechanism of this compound
Based on studies of structurally similar benzimidazole compounds, it is hypothesized that this compound may exert its anticancer effects primarily through the inhibition of topoisomerase enzymes. Topoisomerases are crucial for resolving DNA supercoiling during replication and transcription. Their inhibition leads to DNA strand breaks, ultimately triggering apoptotic cell death. A structurally related compound, 1-(1-ethyl-1H-benzimidazol-2-yl) ethanone, has been shown to bind to the active site of topoisomerase, lending support to this hypothesis.
Furthermore, as is common with many benzimidazole derivatives, it is plausible that this compound also induces cell cycle arrest and apoptosis through intrinsic pathways.
Comparative Performance Analysis
To provide a comprehensive a framework for evaluating the potential efficacy of this compound, we present a comparison with Mebendazole and Doxorubicin across key anticancer metrics.
Table 1: Comparison of Anticancer Mechanisms
| Feature | This compound (Hypothesized) | Mebendazole | Doxorubicin |
| Primary Mechanism | Topoisomerase Inhibition | Microtubule Depolymerization[1] | DNA Intercalation & Topoisomerase II Inhibition[2][3] |
| Secondary Mechanism | Induction of Apoptosis | Induction of Apoptosis, Cell Cycle Arrest at G2/M phase[4][5] | Generation of Reactive Oxygen Species (ROS), Induction of Apoptosis, Cell Cycle Arrest[2][6] |
| Drug Class | Benzimidazole | Benzimidazole | Anthracycline |
Table 2: Comparative Cytotoxicity (IC50 Values in µM)
| Cancer Cell Line | Mebendazole | Doxorubicin |
| Lung (A549) | ~0.16[4] | ~0.07 |
| Lung (H460) | 0.2608 ± 0.0388 | - |
| Melanoma (M-14, SK-Mel-19) | ~0.32[4] | - |
| Glioblastoma (060919 human GBM) | 0.1[4] | - |
| Adrenocortical Carcinoma (H295R) | 0.23[7] | - |
| Breast (MCF-7) | - | 2.50 |
| Colon (HCT-116) | - | Data varies with treatment duration[8] |
| Gastric (ACP-02) | 0.39 | - |
| Ovarian (OVCAR3) | 0.625 | - |
Note: IC50 values can vary between studies due to different experimental conditions. Data for this compound is not yet available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental processes for their validation, the following diagrams are provided.
Caption: Comparative signaling pathways of the anticancer agents.
Caption: General experimental workflow for anticancer drug validation.
Detailed Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Detection by Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate in the dark for 15 minutes at room temperature.[10]
-
Analyze the cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][11]
-
Conclusion and Future Directions
While the precise anticancer mechanism of this compound remains to be definitively elucidated, the available evidence from related benzimidazole compounds suggests a promising avenue of investigation centered on topoisomerase inhibition and the induction of apoptosis. The comparative data provided for Mebendazole and Doxorubicin offer a valuable benchmark for future studies. Further research employing the detailed experimental protocols outlined in this guide is essential to validate the hypothesized mechanism and to quantify the cytotoxic, cell cycle, and apoptotic effects of this compound. Such studies will be instrumental in determining the potential of this compound as a novel candidate for cancer therapy.
References
- 1. The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthesis routes for 2-substituted benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2][3] The development of efficient and sustainable synthetic routes to access 2-substituted benzimidazoles is therefore a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route for a 2-substituted benzimidazole is a multi-faceted process that involves consideration of various factors, from the desired yield and purity to the environmental impact of the reaction. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A flowchart illustrating the decision-making process for selecting a suitable synthesis route for 2-substituted benzimidazoles.
Comparative Analysis of Synthesis Routes
The most prevalent methods for synthesizing 2-substituted benzimidazoles involve the condensation of o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivative). Recent advancements have focused on developing greener and more efficient protocols. The following table summarizes a comparison of these key approaches.
| Synthesis Route | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Condensation with Aldehydes | |||||||
| Eco-Friendly Air Oxidation[2] | Air (Oxidant) | Ethanol | Room Temp. | 3 - 6 | 75 - 92 | Mild conditions, readily available and non-toxic oxidant, simple work-up.[2] | May require longer reaction times for less reactive substrates. |
| Ammonium Chloride Catalyzed[4][5] | NH₄Cl | Ethanol | 80 - 90 | 2 | 78 - 85 | Inexpensive and readily available catalyst, moderate to good yields.[4][5] | Requires elevated temperatures. |
| Ultrasound-Assisted Green Synthesis[6] | CuO-decorated reduced graphene oxide nanocomposite | Water | Ambient | 0.5 - 1 | 90 - 98 | High yields, short reaction times, environmentally benign solvent, catalyst is reusable.[6] | Requires specialized equipment (ultrasonicator) and catalyst synthesis. |
| Condensation with Carboxylic Acids | |||||||
| Traditional Dehydrating Conditions[2][4] | Polyphosphoric Acid (PPA) or strong acids | Solvent-free or high-boiling solvent | High | Variable | Variable | Well-established method. | Harsh reaction conditions, often low yields, formation of by-products.[4] |
| Green Synthesis with Deep Eutectic Solvents (DES) | |||||||
| DES as Solvent and Reagent[1] | Choline Chloride:o-phenylenediamine (1:1) | DES | 80 | 0.13 - 0.17 | 89 - 97 | High yields, very short reaction times, simple work-up, solvent is also a reactant, no external solvent needed.[1] | Requires preparation of the deep eutectic solvent. |
Experimental Protocols
Eco-Friendly Synthesis using Air as the Oxidant[2]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Absolute ethanol
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (10 mL) in a round-bottom flask.
-
Air is continuously bubbled through the reaction mixture at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-6 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the desired 2-substituted benzimidazole.
Ammonium Chloride Catalyzed Synthesis[4][5]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and the aromatic aldehyde (0.92 mmol) in ethanol (4 mL), ammonium chloride (30 mol%) is added.[4]
-
The resulting mixture is stirred at 80-90°C for 2 hours.[5]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol.[4]
Ultrasound-Assisted Green Synthesis in Water[6]
Materials:
-
2-Haloaniline
-
Sodium azide
-
Aldehyde
-
CuO-decorated reduced graphene oxide (rGO) nanocomposite catalyst
-
Water
Procedure:
-
A mixture of the 2-haloaniline, sodium azide, and aldehyde is suspended in water.
-
The CuO-rGO nanocomposite catalyst is added to the mixture.
-
The reaction vessel is placed in an ultrasonic bath at ambient temperature.
-
The reaction is carried out for 30-60 minutes.
-
After completion, the catalyst is separated by centrifugation.
-
The aqueous layer is extracted with an organic solvent, and the product is isolated after removal of the solvent. The catalyst can be washed, dried, and reused.[6]
Green Synthesis using a Deep Eutectic Solvent (DES)[1]
Materials:
-
Aldehyde
-
Choline chloride:o-phenylenediamine (1:1) deep eutectic solvent
Procedure:
-
The appropriate aldehyde (1 mmol) is added to the pre-prepared choline chloride:o-phenylenediamine (1:1) eutectic mixture (1 mL) under magnetic stirring.
-
The resulting mixture is stirred at 80°C for 8-10 minutes.
-
The reaction is monitored by TLC and GC/MS analysis.
-
After completion, 2 mL of water is added to the reaction mixture.
-
The resulting aqueous suspension is extracted with ethyl acetate (3 x 2 mL).
-
The combined organic phases are dried over sodium sulfate (Na₂SO₄) and the solvent is evaporated under reduced pressure to yield the 2-substituted benzimidazole.[1]
Conclusion
The synthesis of 2-substituted benzimidazoles can be achieved through various routes, each with its own set of advantages and limitations. Traditional methods involving the condensation of o-phenylenediamine with aldehydes or carboxylic acids remain widely used. However, the trend is shifting towards greener and more sustainable approaches. The use of air as a benign oxidant, ultrasound irradiation in water, and deep eutectic solvents as both reaction media and reagents represent significant advancements in this field, offering high yields, shorter reaction times, and reduced environmental impact.[1][2][6] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, the available resources, and the desired scale of the reaction. For researchers prioritizing high efficiency and green credentials, the ultrasound-assisted and deep eutectic solvent-based methods are particularly promising.
References
A Comparative Analysis of Ethyl 3-(1H-benzimidazol-2-yl)propanoate and Commercially Available Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound ethyl 3-(1H-benzimidazol-2-yl)propanoate against established, commercially available anticancer drugs. The objective is to present available data on their respective anticancer activities, mechanisms of action, and experimental validation, thereby offering a resource for researchers in the field of oncology drug discovery.
Introduction to Benzimidazole Derivatives in Oncology
Benzimidazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural similarity to endogenous purine nucleotides allows them to interact with various biomolecules, leading to a broad spectrum of therapeutic effects, including anticancer properties.[2] The anticancer mechanisms of benzimidazole derivatives are varied and include the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and interference with microtubule dynamics.[2][3] While many derivatives have been synthesized and evaluated, this guide focuses on this compound and its potential as an anticancer agent.
Quantitative Comparison of Anticancer Activity
Table 1: In Vitro Cytotoxicity (IC50/GI50 Values) Against Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone (3e) | Non-Small Cell Lung (HOP-92) | 0.19 | [4] |
| Paclitaxel | Breast (MCF-7) | 0.0075 | [5] |
| Lung (A549) | 0.00135 | [4] | |
| Doxorubicin | Breast (MCF-7) | 0.4 | [6] |
| Lung (A549) | >20 | [7] | |
| Cisplatin | Breast (MCF-7) | ~10-20 (highly variable) | [8] |
| Lung (A549) | 6.14 - 8.6 | [1][9] |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition of cell growth or viability. These values can vary significantly between studies due to differences in experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition
| Drug | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Paclitaxel | B16F10 melanoma-bearing mice | 9 µmol/kg, intraperitoneal | Significant tumor growth inhibition | [10] |
| Doxorubicin | 4T1 tumor-bearing mice | Not specified | Noticeably higher tumor inhibition compared to control | [11] |
| Cisplatin | Ovarian cancer xenograft | Not specified | Tumor volume of 178 mm³ vs 418 mm³ in control | [12] |
Note: In vivo efficacy of this compound is suggested by qualitative statements indicating "sustained inhibition of cell proliferation and induction of apoptosis" in in vivo studies, though specific quantitative data is not available.[13]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and control drugs (e.g., Paclitaxel, Doxorubicin, Cisplatin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of an anticancer agent in a living organism, typically in a mouse model with induced tumors.
Protocol:
-
Tumor Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly divided into treatment and control groups.
-
Drug Administration: The treatment groups receive the test compound or control drug at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection daily or on alternate days). The control group receives a vehicle (e.g., saline).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a specific size or after a predetermined duration. The tumors are then excised and weighed. The tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the anticancer evaluation of the compounds discussed.
Caption: General mechanisms of action for benzimidazole-based anticancer agents.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Workflow for the in vivo tumor growth inhibition assay.
Discussion and Future Directions
The available data, although indirect, suggests that this compound and its analogs hold promise as potential anticancer agents. The potent in vitro activity of the related compound 1-(1-ethyl-1H-benzimidazol-2-yl)ethanone against a non-small cell lung cancer line is particularly encouraging.[4] However, a direct and comprehensive comparison with established drugs like Paclitaxel, Doxorubicin, and Cisplatin is hampered by the lack of specific quantitative data for the title compound.
It is crucial to note the high variability in reported IC50 values for the same commercially available drugs across different studies.[8] This underscores the importance of standardized experimental conditions and the inclusion of reference compounds in every new study to ensure the reliability and comparability of results.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating this compound against a broad panel of cancer cell lines to determine its spectrum of activity and to generate robust IC50 data.
-
In vivo efficacy studies: Conducting well-controlled animal studies to obtain quantitative data on tumor growth inhibition, and to assess the compound's pharmacokinetic and toxicological profiles.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its anticancer effects.
By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel anticancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-targeting in combined cancer chemotherapy: tumor growth inhibition in mice by association of paclitaxel and etoposide with a cholesterol-rich nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid | 637322-36-2 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 3-(1H-benzimidazol-2-yl)propanoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of ethyl 3-(1H-benzimidazol-2-yl)propanoate, aligning with general hazardous waste management protocols.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Classification :
-
Treat this compound as hazardous chemical waste.
-
Unless confirmed otherwise by your institution's environmental health and safety (EHS) office, all laboratory chemical waste should be considered hazardous[2].
-
-
Container Selection and Labeling :
-
Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition[3][4].
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas[5][6].
-
Include the date when the waste was first added to the container and the name of the principal investigator or responsible person[6].
-
-
Waste Segregation and Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[3].
-
Segregate the waste from incompatible materials. As a general rule, keep organic compounds separate from strong oxidizing agents, acids, and bases[3][7].
-
Ensure the container is kept closed except when adding more waste[5][8].
-
Utilize secondary containment, such as a tray or bin, to capture any potential leaks[8].
-
-
Waste Collection and Removal :
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Do not allow the waste to accumulate beyond the established limits for your SAA, which is typically 55 gallons for any single hazardous waste stream[8].
-
Hazardous waste must be collected within 90 days from the date it is first generated[8].
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Limit | Citation |
| Maximum Volume in SAA | 55 gallons per waste stream | [8] |
| Maximum Accumulation Time | 90 days | [8] |
| Container Headspace | At least 10% of container volume | [9] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The core requirement is adherence to your institution's established hazardous waste management procedures. Always consult your local EHS office for specific guidance and clarification.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistical Information for Handling Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 3-(1H-benzimidazol-2-yl)propanoate (CAS No. 6315-23-7) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of the parent compound, benzimidazole, and related derivatives. Researchers, scientists, and drug development professionals are strongly advised to obtain and review the official SDS from their chemical supplier for definitive safety protocols before handling this compound.
Immediate Safety and Operational Plan
This document provides a procedural guide for the safe handling, storage, and disposal of this compound in a laboratory setting. The recommendations are grounded in established safety practices for the benzimidazole class of compounds, which may have irritant properties.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
The use of a chemical fume hood is recommended to control airborne concentrations.
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE): A summary of the recommended personal protective equipment is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use and removed using the proper technique to avoid skin contact. |
| Respiratory Protection | If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust, vapor, mist, or gas.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.
-
It may be necessary to dispose of this compound as a hazardous waste. Consult with your institution's environmental health and safety department for specific guidance.
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
